Azide-PEG12-alcohol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKFRGNHZRMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73342-16-2 | |
| Record name | Azide-PEG12-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals
Introduction: Azide-PEG12-alcohol is a high-purity, heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] This polyethylene (B3416737) glycol (PEG) derivative is characterized by a terminal azide (B81097) group (N₃) and a terminal hydroxyl group (-OH), separated by a 12-unit PEG spacer.[3] The azide moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile and highly specific covalent ligation to alkyne-containing molecules.[1][4][5] The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other functional groups.[3] The hydrophilic PEG chain enhances the aqueous solubility and can reduce the immunogenicity of the resulting bioconjugates.[6][7] This guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols.
Core Properties and Specifications
Quantitative data for this compound has been compiled from various commercial suppliers to provide a comprehensive overview of its specifications.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ | [2] |
| Molecular Weight | 571.66 g/mol | [8] |
| CAS Number | 73342-16-2 | [2][8] |
| Appearance | White solid or colorless oil | [8] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
| Storage Conditions | Recommended storage at -20°C for long-term stability | [2] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a versatile tool in several advanced research and development areas:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound is widely used as a linker in the synthesis of PROTACs.[1][4][9] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used to link potent cytotoxic drugs to monoclonal antibodies.[10][11] The azide group allows for the specific attachment of the drug to an alkyne-modified antibody, while the PEG spacer can improve the ADC's pharmacokinetic properties.
-
Peptide and Protein PEGylation: The process of PEGylation, or the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established method to enhance their in vivo stability, solubility, and circulation half-life, while reducing their immunogenicity.[6][7][12] this compound provides a means for site-specific PEGylation through click chemistry.
-
Surface Modification and Functionalization: The azide group can be used to immobilize molecules onto alkyne-functionalized surfaces, such as nanoparticles, quantum dots, and microarrays, for various diagnostic and research applications.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation
This protocol describes the conjugation of an alkyne-functionalized small molecule to a protein that has been modified to contain an azide group, which could be derived from this compound.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized small molecule (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized small molecule. A molar excess of the small molecule (e.g., 10-50 equivalents) is typically used.
-
Preparation of the Copper Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio. Allow this mixture to stand at room temperature for 5-10 minutes.
-
Initiation of the Click Reaction: Add the copper catalyst mixture to the protein-small molecule solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Addition of Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess small molecule and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a copper-free click chemistry approach for labeling cells that have been metabolically engineered to express azide-containing molecules on their surface.
Materials:
-
Cells with surface-expressed azides
-
A cyclooctyne-derivatized fluorescent probe (e.g., DBCO-fluorophore) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest the cells of interest. Wash the cells twice with PBS to remove any residual media components.
-
Labeling Reaction: Resuspend the cells in a suitable buffer or medium. Add the cyclooctyne-derivatized fluorescent probe to the cell suspension. The final concentration of the probe will depend on the specific probe and cell type but is typically in the range of 10-100 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted fluorescent probe.
-
Analysis: Resuspend the cells in PBS or an appropriate imaging buffer. The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualizations of Key Processes
The following diagrams illustrate the chemical reactions and experimental workflows involving this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Azide-PEG12-alcohol (CAS: 73342-16-2): A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azide-PEG12-alcohol (CAS Number: 73342-16-2), a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the molecule's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key experimental workflows.
Core Properties and Specifications
This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) group and a terminal hydroxyl group. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of conjugated biomolecules.[1] The azide moiety is a key functional group for "click chemistry," a class of rapid, selective, and high-yield bioorthogonal reactions.[2][3] The terminal hydroxyl group offers a further point for derivatization or attachment to other molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73342-16-2 | [2] |
| Molecular Formula | C24H49N3O12 | [2] |
| Molecular Weight | 571.66 g/mol | [2] |
| Appearance | White solid or colorless oil | [2] |
| Purity | Typically >95% | [4] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C | [2] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several cutting-edge areas of biomedical research.
-
PROTAC Synthesis: As a PEG-based linker, this compound is instrumental in the synthesis of PROTACs.[2][5][6] PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker component can modulate the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.[7]
-
Antibody-Drug Conjugates (ADCs): The principles of bioconjugation using this compound are directly applicable to the construction of ADCs. In this context, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.[1]
-
Bioconjugation and PEGylation: The azide group's ability to participate in click chemistry reactions allows for the efficient and specific covalent attachment of the PEG linker to biomolecules.[8] This process, known as PEGylation, can improve the therapeutic properties of peptides, proteins, and other biologics by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[9]
Experimental Workflows and Methodologies
The primary utility of this compound lies in its application in azide-alkyne cycloaddition reactions. Two main variants of this "click chemistry" are commonly employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Experimental Workflow for Bioconjugation
The overall process for conjugating a molecule of interest to a target using this compound via click chemistry follows a two-stage process. First, the target molecule is functionalized with a reactive partner for the azide (an alkyne or a strained alkyne). Subsequently, the azide-PEG linker is attached via a click reaction.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating this compound to an alkyne-functionalized biomolecule.[4][10][11]
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving linker (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Dissolve the alkyne-functionalized biomolecule and this compound in the appropriate buffers or solvents to their desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and a 1.1 to 1.5 molar excess of this compound.
-
Add the reaction buffer to achieve the desired final concentration.
-
To pre-form the catalyst complex, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1 to 2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 10 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and byproducts using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Table 2: Typical Quantitative Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide ensures complete reaction. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | The catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | The reducing agent to maintain copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and enhances reaction efficiency. |
Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1][12][13] This protocol outlines the conjugation of this compound to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized biomolecule (e.g., antibody)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for dissolving the linker
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the DBCO-functionalized biomolecule. A 5- to 20-fold molar excess of the azide linker is typically used to ensure efficient conjugation.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to prevent denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.
-
Application in PROTAC Synthesis: A Logical Workflow
The synthesis of a PROTAC using this compound typically involves a modular approach where the target protein-binding ligand and the E3 ligase-binding ligand are synthesized with complementary reactive handles (e.g., an alkyne and an azide). The this compound then serves to link these two components.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the fields of drug discovery, chemical biology, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise construction of complex biomolecular conjugates. The protocols and data presented in this guide are intended to facilitate the effective application of this linker in the development of next-generation therapeutics and research reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. researchgate.net [researchgate.net]
- 10. axispharm.com [axispharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
The Role of PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Bioconjugate Efficacy
In the intricate field of bioconjugation, the covalent linking of molecules to biological entities like proteins, antibodies, or peptides is fundamental to creating advanced therapeutics and diagnostics. The linker, a seemingly simple bridge between a biomolecule and a payload, is a critical design element that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology.
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[1] When used as a spacer in bioconjugation, it is not merely an inert connector but an active modulator of a conjugate's properties. This guide provides an in-depth technical overview of the multifaceted role of PEG spacers, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes involved in their application.
Core Advantages of PEG Spacer Integration
The incorporation of a PEG spacer addresses several fundamental challenges in bioconjugate development, primarily by mitigating the hydrophobicity of many payloads and providing spatial separation.[2] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.
-
Enhanced Solubility and Stability : Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and circulation times.[2] Hydrophilic PEG linkers act as a solubilizing agent, effectively shielding the hydrophobic drug, preventing aggregation, and improving the conjugate's stability in aqueous solutions.[2][3]
-
Improved Pharmacokinetics and the "Stealth Effect" : PEGylation, the attachment of PEG chains, creates a hydrophilic shield around the bioconjugate. This shield entraps water molecules, forming a hydration shell that increases the molecule's hydrodynamic volume.[4] This larger size reduces renal clearance, prolonging the conjugate's circulation half-life.[5][6] Furthermore, this "stealth effect" masks the bioconjugate from the immune system and proteolytic enzymes, reducing immunogenicity and degradation, which allows for improved drug exposure at the target site.[2][7]
-
Reduced Immunogenicity : The PEG shield can mask antigenic epitopes on therapeutic proteins, minimizing the risk of an immune response and the formation of anti-drug antibodies.[3] This is crucial for therapies that require repeated administration.
-
Optimal Spacing and Minimized Steric Hindrance : A PEG spacer provides physical distance between the biomolecule and the payload.[8] This separation can be critical for preserving the biological activity of the protein or antibody by preventing the payload from interfering with its target-binding site.[9] It also ensures the payload is accessible to its molecular target once the bioconjugate reaches its destination.[9]
The Critical Influence of PEG Spacer Properties
The specific characteristics of the PEG spacer, particularly its length and structure, are key parameters that must be optimized for each bioconjugate.
-
Effect of Spacer Length : The length of the PEG chain is a critical design parameter that creates a trade-off between pharmacokinetic benefits and potential loss of potency.
-
Longer PEGs (e.g., PEG8, PEG12, and longer) generally lead to improved pharmacokinetics, including slower clearance and increased overall exposure (Area Under the Curve, AUC).[2] They are more effective at solubilizing highly hydrophobic payloads, enabling higher DARs in ADCs.[4] However, an excessively long and flexible linker might hinder the payload's interaction with its target due to steric hindrance, potentially reducing immediate in vitro cytotoxicity.[2]
-
Shorter PEGs (e.g., PEG2, PEG4) can be advantageous for creating more compact conjugates.[5] In some cases, a shorter, more constrained linker may lead to higher binding affinity with the target receptor.[10] However, they may be less effective at mitigating hydrophobicity and improving pharmacokinetics.[11]
-
-
Effect of Structure (Linear vs. Branched) :
-
Linear PEG linkers are the most common type, consisting of a straight chain of ethylene (B1197577) glycol units used to connect two functional groups.[12]
-
Branched PEG linkers have multiple "arms," which allows for the attachment of multiple payloads.[12] This can be used to increase the drug load on a single bioconjugate without promoting aggregation, potentially enhancing potency.[13]
-
Key Applications in Bioconjugation
PEG spacers are integral to the design of numerous cutting-edge biotherapeutics.
-
Antibody-Drug Conjugates (ADCs) : In ADCs, PEG spacers are incorporated into the linker connecting a potent cytotoxic drug to a monoclonal antibody. The PEG component improves the ADC's solubility, allows for higher and more consistent drug-to-antibody ratios (DARs), and extends its circulation half-life, leading to a wider therapeutic window.[2][4]
-
PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for the formation of a stable and productive ternary complex. PEG linkers are widely used to enhance the solubility and cell permeability of these often large and lipophilic molecules and to optimize the spatial orientation between the two ligands for efficient degradation.[8][14]
-
Nanoparticle and Surface Modification : PEGylation is used to coat the surface of nanoparticles, liposomes, and medical devices.[15][16] The PEG layer provides stealth properties, enabling the nanoparticles to evade the immune system, increase circulation time, and enhance accumulation in diseased tissues through the enhanced permeability and retention (EPR) effect.[15]
Data Presentation: Quantitative Analysis of PEG Spacer Effects
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Exposure (AUC) Change vs. No PEG | Reference |
|---|---|---|---|
| No PEG | ~8.5 | Baseline | [2] |
| PEG2 | ~7.0 | Moderate Increase | [11] |
| PEG4 | ~5.5 | Significant Increase | [11] |
| PEG8 | ~3.0 | Plateaued Maximum Increase | [2][11] |
| PEG12 | ~3.1 | Plateaued Maximum Increase |[11] |
This table synthesizes data showing that increasing PEG spacer length in an ADC linker directly reduces the clearance rate and increases drug exposure, with the effect plateauing around 8 PEG units.[2][11]
Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity
| Conjugate | PEG Length (n units) | Binding Affinity IC50 (nM) |
|---|---|---|
| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | 6 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).[13] In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[13]
Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | Description | Target Cell Line | IC50 (nM) |
|---|---|---|---|
| HM | No PEG Spacer | NCI-N87 (HER2-high) | 1.12 ± 0.11 |
| HP4KM | PEG4 Spacer | NCI-N87 (HER2-high) | 2.15 ± 0.22 |
| HP10KM | PEG10 Spacer | NCI-N87 (HER2-high) | 4.90 ± 0.45 |
Data shows that for these affibody-drug conjugates, increasing the PEG linker length resulted in a higher IC50 value, indicating a slight reduction in immediate in vitro cytotoxicity, potentially due to steric hindrance.[17]
Experimental Protocols
The versatility of PEG spacers is realized through their functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation target primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (from cysteine residues).
Protocol 1: NHS-Ester-PEG Conjugation to Primary Amines
This protocol describes the general procedure for conjugating an amine-reactive PEG linker (e.g., NHS-PEG-Payload) to a protein such as an antibody.
Materials:
-
Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-Ester-PEG-Linker.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation of Reagents :
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[18][19] If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.[6][20]
-
Equilibrate the vial of NHS-Ester-PEG-Linker to room temperature before opening to prevent moisture condensation.[20]
-
Immediately before use, dissolve the PEG-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM).[18][20] Do not store the stock solution as the NHS-ester moiety is susceptible to hydrolysis.[6]
-
-
Conjugation Reaction :
-
Calculate the volume of the PEG-NHS Ester stock solution required to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[19]
-
Slowly add the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% to avoid protein denaturation.[18]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[12][19]
-
-
Quenching the Reaction :
-
Purification :
-
Characterization :
-
Analyze the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) and purity using methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[21]
-
Protocol 2: Maleimide-PEG Conjugation to Sulfhydryl Groups
This protocol describes the site-specific conjugation of a PEG-Maleimide linker to a thiol group on a protein, often generated by the reduction of interchain disulfide bonds in an antibody.
Materials:
-
Protein/Antibody containing accessible disulfide bonds.
-
Reducing Agent (e.g., TCEP or DTT).
-
Maleimide-PEG-Linker.
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[12]
-
Desalting column.
Procedure:
-
Antibody Reduction (if necessary) :
-
To a solution of the antibody, add a molar excess of a reducing agent like TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds and generate free sulfhydryl groups.
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange :
-
Remove the excess reducing agent immediately prior to conjugation, as it would react with the maleimide. Perform a buffer exchange into a thiol-free buffer (e.g., PBS, pH 7.2) using a desalting column.[12]
-
-
Preparation of PEG-Maleimide :
-
Dissolve the Maleimide-PEG-Linker in a suitable solvent (e.g., DMSO, or directly in the reaction buffer if soluble) to create a stock solution.
-
-
Conjugation Reaction :
-
Quenching the Reaction (Optional) :
-
The reaction can be quenched by adding a free thiol-containing reagent, such as cysteine or 2-mercaptoethanol, to react with any excess PEG-Maleimide.[21]
-
-
Purification :
-
Characterization :
-
Analyze the final conjugate by SDS-PAGE (to observe a shift in molecular weight), SEC-HPLC (to assess purity and aggregation), and Mass Spectrometry (to confirm conjugation and determine DAR).[21]
-
Protocol 3: In Vitro Cytotoxicity (MTT) Assay for ADCs
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a PEGylated ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete cell culture medium.
-
ADC constructs and unconjugated payload.
-
96-well cell culture plates.
-
MTT solution (e.g., 5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7]
-
Microplate reader.
Procedure:
-
Cell Seeding :
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of complete medium.[7]
-
Prepare plates for both Ag+ and Ag- cell lines. Include wells for untreated controls and blank (medium only).
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to attach.[7]
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC and the free payload in complete medium.
-
Add 50-100 µL of the diluted ADC solutions to the appropriate wells. Add fresh medium to the untreated control wells.
-
Incubate the plate at 37°C for a period relevant to the payload's mechanism of action (typically 72-120 hours).[22]
-
-
MTT Addition and Incubation :
-
After the treatment incubation, add 20 µL of MTT solution to each well.[22]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will metabolize the MTT into purple formazan (B1609692) crystals.[22]
-
-
Solubilization :
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at 37°C overnight or for at least 4 hours.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) illustrate core workflows and logical relationships in PEG-mediated bioconjugation.
Caption: Workflow for NHS-Ester-PEG conjugation to primary amines on an antibody.
Caption: Workflow for Maleimide-PEG conjugation to free sulfhydryl groups.
Caption: The "Stealth Effect" of PEGylation shields bioconjugates from clearance.
Caption: Mechanism of a PROTAC using a PEG spacer to induce target protein degradation.
Challenges and Future Perspectives
Despite its widespread success, PEGylation is not without challenges. One emerging concern is the potential for anti-PEG antibodies, which can be pre-existing in some individuals or induced by treatment, leading to accelerated clearance of the PEGylated drug.[22] This has spurred research into alternative "stealth" polymers, such as polysarcosine or polyzwitterions, that may offer similar benefits with a different immunogenic profile.[23]
Furthermore, innovations are focused on creating more homogenous bioconjugates through site-specific PEGylation techniques and developing biodegradable or cleavable PEG linkers to mitigate any potential long-term accumulation concerns.[23]
Conclusion
PEG spacers are a powerful and versatile tool in bioconjugation, playing a disproportionately large role in the ultimate success of a therapeutic or diagnostic agent. By providing a hydrophilic, flexible, and biocompatible linkage, they address fundamental challenges in drug development, including solubility, stability, immunogenicity, and pharmacokinetics. The ability to tune the length and structure of the PEG linker allows for the fine-tuning of a bioconjugate's properties to optimize its therapeutic index. As research advances, next-generation PEGylation techniques and alternative polymers will continue to play a pivotal role in the future of biopharmaceuticals, enabling the development of safer and more effective treatments for a wide range of diseases.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. confluore.com [confluore.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry is a concept introduced by K.B. Sharpless in 2001 to describe chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2][3] This approach to synthesis emphasizes simplicity and reliability, allowing for the rapid and efficient joining of molecular building blocks.[4][5] The core principle of click chemistry is to use reactions that are highly selective and operate under mild, often aqueous, conditions, making them ideal for applications in biology, drug discovery, and materials science.[4][6] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] The azide (B81097) and alkyne functional groups are largely inert in biological systems, making this reaction bioorthogonal.[1][9]
This guide provides a comprehensive overview of the core click chemistry reagents, their reaction mechanisms, quantitative data, and detailed experimental protocols for their use.
Core Click Chemistry Reactions and Reagents
The two most widely utilized click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][7] This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a significant rate.[2] The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[2][10]
Key Reagents:
-
Azides: Organic azides (R-N₃) are stable and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small molecules.[1][]
-
Alkynes: Terminal alkynes (R-C≡CH) are the complementary reactive partners for azides in CuAAC.[12]
-
Copper(I) Catalyst: Typically generated from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate.[10][13]
-
Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[14][] The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the cycloaddition to proceed without the need for a cytotoxic copper catalyst.[14][16] This makes SPAAC particularly well-suited for applications in living systems.[][17]
Key Reagents:
-
Azides: Similar to CuAAC, organic azides are used as one of the reactive partners.
-
Strained Cyclooctynes: These are the key reagents in SPAAC. Common examples include:
-
DIBO (Dibenzocyclooctynol): Known for its fast reaction rates and high stability.[18]
-
BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of high reactivity and small size.[][18]
-
DBCO (Dibenzocyclooctyne): A very active cyclooctyne used for labeling azide-modified biomolecules without a copper catalyst.[]
-
Quantitative Data: A Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor.[19]
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴[20] | Very fast kinetics, requires copper catalyst, potential for cytotoxicity.[20] |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻² to 1[21] | Copper-free, bioorthogonal, kinetics depend on the specific cyclooctyne used.[21][22] |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 to 10⁶[20][21] | Extremely fast kinetics, copper-free, bioorthogonal.[20][21] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the bioconjugation of an azide-containing molecule to an alkyne-functionalized biomolecule.[10][23]
Reagents:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Azide-containing molecule (e.g., a fluorescent probe).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing molecule in the desired molar ratio in buffer to a final volume of approximately 450 µL.
-
Add the copper-chelating ligand to the reaction mixture. For example, add 5.0 µL of a 50 mM THPTA stock solution.
-
Add the CuSO₄ stock solution. For example, add 2.5 µL of a 20 mM stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of a 100 mM stock solution.
-
Mix the reaction gently by inverting the tube several times.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification steps such as precipitation or chromatography.[23]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for labeling an azide-functionalized biomolecule with a strained cyclooctyne reagent.[14]
Reagents:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne reagent (e.g., DBCO-PEG-biotin) dissolved in a compatible solvent (e.g., DMSO).
Procedure:
-
To the solution of the azide-functionalized biomolecule, add the strained cyclooctyne reagent. A typical starting point is to use a 10- to 50-fold molar excess of the cyclooctyne reagent.[24]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[14][24]
-
The reaction proceeds to completion, and the resulting conjugate can often be used directly in subsequent applications or purified if necessary (e.g., via size-exclusion chromatography to remove excess labeling reagent).
-
Validate the conjugate formation using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.[14]
Visualizations
Signaling Pathway Labeling via Click Chemistry
The following diagram illustrates a general workflow for labeling and detecting a target protein in a signaling pathway using click chemistry.
Caption: Workflow for labeling a target protein using metabolic incorporation of an azide and subsequent SPAAC reaction with a fluorescent alkyne probe for detection.
CuAAC Reaction Mechanism
The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is depicted below.
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
SPAAC Reaction Mechanism
The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a concerted [3+2] cycloaddition.
Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
Click chemistry provides a powerful and versatile set of tools for molecular synthesis and bioconjugation.[3][4] The choice between CuAAC and SPAAC depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell and in vivo applications.[23] By understanding the core principles, reagents, and protocols outlined in this guide, researchers can effectively leverage click chemistry to advance their work in drug development, chemical biology, and beyond.[6][25]
References
- 1. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. chempep.com [chempep.com]
- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. csmres.co.uk [csmres.co.uk]
- 7. labinsights.nl [labinsights.nl]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 23. benchchem.com [benchchem.com]
- 24. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]
This technical guide provides a comprehensive overview of PROTAC linkers, detailing their function, classification, and the impact of their properties on therapeutic efficacy. It further outlines key experimental protocols for the synthesis and evaluation of PROTACs, offering a practical resource for researchers in the field of targeted protein degradation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the physicochemical properties and biological activity of the resulting PROTAC.[3]
Flexible Linkers
Flexible linkers, primarily composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common type used in initial PROTAC design due to their synthetic tractability.[3]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer significant conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[3] However, they can contribute to high lipophilicity and a large number of rotatable bonds, which may negatively affect cell permeability and oral bioavailability.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs. The ethylene (B1197577) glycol units impart polarity and can participate in hydrogen bonding.[3][4]
Advantages of Flexible Linkers:
-
Synthetically accessible and easy to modify.[3]
-
Conformational flexibility increases the likelihood of forming a productive ternary complex.[3]
Disadvantages of Flexible Linkers:
-
High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[3]
-
Can contribute to poor physicochemical properties and metabolic instability.[3]
Rigid Linkers
To overcome the drawbacks of flexible linkers, more rigid designs are increasingly being explored. These linkers often incorporate cyclic structures or aromatic systems.[3]
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) constrain the linker's conformation.[4]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce rigidity.[3]
-
Click Chemistry Moieties: Triazole rings formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) are metabolically stable and provide a rigid connection.[4]
Advantages of Rigid Linkers:
-
Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[3]
-
Can improve selectivity by disfavoring off-target ternary complex formation.[3]
-
Often lead to improved physicochemical and pharmacokinetic properties.[3]
Disadvantages of Rigid Linkers:
-
More synthetically challenging to prepare.[3]
-
Lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The optimization of a PROTAC is an empirical process that often requires the synthesis and evaluation of a library of compounds with varying linker properties. The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy (DC50 and Dmax)
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >76 | [5] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [5] |
| p38α | Not Specified | 20 | Efficient Degradation | Not Specified | [6] |
| p38α | Not Specified | 15-17 | Optimal Degradation | Not Specified | [6] |
| p38α | Not Specified | < 15 | Poor Degradation | Not Specified | [6] |
| BRD4 | PEG | 0-12 | Varied | Varied | [5] |
Table 2: Impact of Linker Composition on PROTAC Physicochemical Properties and Cell Permeability
| PROTAC Series | Linker Composition | Key Physicochemical Property | Cell Permeability | Reference |
| VHL-recruiting PROTACs | Aliphatic vs. Ethylene Glycol | Varied lipophilicity and polarity | Linker composition had a profound impact on passive cell permeability.[7][8] | [7][8] |
| CRBN-recruiting PROTACs | Ethylene Glycol vs. Alkyl | Increased lipophilicity with alkyl linker | Increased with alkyl linker | [9] |
| BCR-ABL PROTACs | Amide vs. Ether | Altered hydrogen bonding potential | Higher with ether linker | [10] |
| General PROTACs | Introduction of piperidine/piperazine | Increased rigidity and water solubility | Enhanced | [11] |
Signaling Pathways and Experimental Workflows
A deep understanding of the signaling pathways affected by PROTACs and the experimental workflows for their development is crucial for successful drug discovery.
PROTAC-Mediated Degradation of the Androgen Receptor (AR)
The Androgen Receptor (AR) is a key driver in prostate cancer. PROTACs that target AR for degradation have shown promise in overcoming resistance to traditional AR inhibitors.[12][13]
General PROTAC Development Workflow
The development of a potent and selective PROTAC involves a multi-step, iterative process.
Experimental Protocols
Synthesis of a PEG-based PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC using a PEG linker and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14]
Materials:
-
Warhead-Alkyne (1.0 eq)
-
E3 Ligand-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the Warhead-Alkyne and E3 Ligand-PEGn-Azide in the chosen solvent.[1]
-
Prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O in separate vials.[1]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[1]
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the PROTAC using standard chromatographic techniques.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein following PROTAC treatment.[15]
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[15]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.[16]
Procedure:
-
Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (KD1).[16]
-
Binary Binding (PROTAC to POI): Titrate the PROTAC into a solution of the POI to determine the binding affinity (KD2).[16]
-
Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and POI to determine the apparent binding affinity in the ternary complex (KD,ternary).[16]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[16]
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
NanoBRET™ is a live-cell assay that can be used to measure target engagement and the formation of the ternary complex in a cellular environment.[17][18]
Target Engagement Assay:
-
The target protein is expressed as a NanoLuc® fusion protein.
-
A fluorescent tracer that binds to the target protein is added to the cells.
-
The PROTAC is added, and its competition with the tracer for binding to the target protein results in a decrease in the BRET signal, allowing for the determination of intracellular target engagement.[17]
Ternary Complex Formation Assay:
-
The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®, which is labeled with a fluorescent ligand.
-
The addition of a PROTAC brings the NanoLuc®-target and HaloTag®-E3 ligase into close proximity, resulting in an increase in the BRET signal, which is indicative of ternary complex formation.[17][18]
Conclusion
The linker is a pivotal component in the design of effective and selective PROTACs. A deep understanding of how linker properties—including length, composition, and rigidity—influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality. The traditional "trial and error" approach to linker design is gradually being supplemented by more rational, structure-based, and computational methods.[5] The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs and for developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selvita.com [selvita.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the aqueous solubility of Azide-PEG12-alcohol, a critical parameter for its application in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this heterobifunctional linker is paramount for designing and executing successful experiments, ensuring reproducible results, and developing effective therapeutics. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visual representation of the molecular attributes that govern its behavior in aqueous media.
Core Concepts: Understanding the Solubility of PEGylated Molecules
Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility and bioavailability of molecules. The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units facilitates interaction with water molecules, thereby increasing the aqueous solubility of the conjugated molecule. This compound, with its 12-unit PEG chain, is designed to be readily soluble in aqueous media, a property confirmed by multiple suppliers[1][2][3]. While precise quantitative solubility limits are not extensively published for this specific molecule, its structural analogues and general principles of PEG chemistry provide a strong basis for estimating its solubility.
The solubility of this compound is primarily dictated by the hydrophilic nature of its PEG chain. The ether oxygens along the backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that promotes dissolution. The terminal azide (B81097) and alcohol functional groups are relatively small and do not significantly detract from the overall hydrophilicity.
Quantitative Solubility Data
| Compound/Derivative | Molecular Weight ( g/mol ) | Reported Aqueous Solubility | Notes |
| This compound | ~571.66 | Estimated: Freely Soluble / Miscible | Based on the high solubility of other low MW PEGs. |
| Polyethylene Glycol 10,000 | 10,000 | 100 mg/mL | Demonstrates the high water solubility of larger PEG chains. |
| Low Molecular Weight PEGs | < 1,000 | Miscible in all proportions | General characteristic of short-chain PEGs. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific application, the following established methods can be employed. The "gold standard" for thermodynamic solubility is the shake-flask method. For higher throughput needs, the kinetic solubility assay is a suitable alternative.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the benchmark for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
HPLC-UV or LC/MS system
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on a shaker or in an orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-72 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the collected supernatant and the standard solutions using a validated HPLC-UV or LC/MS method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of solubility and is suitable for screening purposes.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This will create a range of concentrations.
-
-
Precipitation Induction:
-
The addition of the aqueous buffer to the DMSO stock will cause the compound to precipitate if its solubility limit is exceeded.
-
-
Turbidity Measurement:
-
Measure the turbidity of each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) can be used to detect light scattering from precipitated particles.
-
Visualization of Solubility Determinants
The following diagram illustrates the key molecular features of this compound and their contribution to its high aqueous solubility.
Caption: Molecular determinants of this compound's aqueous solubility.
Conclusion
This compound is a highly water-soluble molecule, a characteristic primarily imparted by its 12-unit polyethylene glycol chain. This inherent solubility is a significant advantage for its use in various bioconjugation and drug delivery applications, as it simplifies experimental workflows and enhances the bioavailability of conjugated molecules. While quantitative solubility data is not extensively documented, its structural properties strongly suggest free miscibility in aqueous solutions. For applications requiring precise solubility values, the provided experimental protocols offer robust methods for their determination. The continued use of well-characterized and highly soluble linkers like this compound will undoubtedly contribute to advancements in biomedical research and therapeutic development.
References
The Pivotal Role of the Terminal Hydroxyl Group in Poly(ethylene glycol) Linkers: A Technical Guide for Drug Development
An in-depth technical guide on the function of the terminal hydroxyl group in PEG linkers.
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology. Its unique properties, including high water solubility, biocompatibility, and lack of immunogenicity, have made it the gold standard for modifying therapeutic proteins, peptides, and small molecules. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug. While the polymer chain itself is crucial, the functionality of its terminal groups dictates its utility. This guide focuses on the foundational role of the terminal hydroxyl (-OH) group, a common starting point for the synthesis of a vast array of PEG derivatives used in bioconjugation and drug development.
The Chemistry of the Terminal Hydroxyl Group
The terminal hydroxyl group of a PEG linker is a primary alcohol. While relatively stable, it possesses a lone pair of electrons on the oxygen atom, making it a weak nucleophile. This inherent, albeit modest, reactivity is the key to its versatility. The hydroxyl group can be chemically activated or converted into other functional groups, enabling covalent attachment to various biomolecules.
The reactivity of the terminal hydroxyl group can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. For instance, in aprotic solvents, the nucleophilicity of the hydroxyl group is enhanced.
Activation of the Terminal Hydroxyl Group for Bioconjugation
Direct conjugation of the hydroxyl group to biomolecules is generally inefficient and requires harsh conditions that can be detrimental to the biomolecule. Therefore, the hydroxyl group is typically "activated" to create a more reactive intermediate. This is a critical step in the synthesis of functionalized PEG linkers.
A common strategy involves converting the hydroxyl group into a better leaving group. This can be achieved through several chemical reactions, as illustrated in the diagram below.
A Technical Guide to Azide-PEG12-alcohol for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
This guide provides an in-depth overview of Azide-PEG12-alcohol, a heterobifunctional crosslinker designed for advanced applications in bioconjugation, drug development, and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, chemical reactivity, and established experimental protocols.
Core Properties and Specifications
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete chain of 12 ethylene (B1197577) glycol units.[1] This precise length ensures batch-to-batch consistency and predictable behavior in molecular constructs.[1][2] The molecule is functionalized with a terminal azide (B81097) group (-N3) and a terminal hydroxyl group (-OH), making it a versatile tool for sequential or orthogonal chemical modifications.[3][4] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical feature for biological applications.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C24H49N3O12 | [3][][7] |
| Molecular Weight | ~571.67 g/mol | [3][][7][8] |
| CAS Number | 1821464-55-4, 73342-16-2 | [3][][7][9][10] |
| Typical Purity | >95% | [4][7] |
| Appearance | White solid to colorless oil | [][11] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, Acetonitrile, THF | [][8][11] |
| Long-term Storage | -20°C, protected from light and moisture | [3][8] |
| Short-term Storage | 0 - 4°C | [3] |
Chemical Reactivity and Key Applications
The dual functionality of this compound allows for its integration into complex molecular architectures through well-defined chemical reactions.
The Azide Functional Group: A Gateway to Click Chemistry
The azide group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[12][13][14] This makes this compound an ideal linker for attaching molecules to biological targets in aqueous environments.[13]
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of this compound reacts with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole ring.[9][15][] This reaction is highly efficient and orthogonal to most biological functional groups.[]
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This "copper-free" click reaction involves reacting the azide group with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[9][12][14] The ring strain of the alkyne component provides the activation energy for the cycloaddition, eliminating the need for a metal catalyst.[]
The Hydroxyl Functional Group: A Point for Further Derivatization
The terminal hydroxyl group (-OH) provides an additional site for modification. It can be derivatized into other functional groups, such as esters, ethers, or halides, or replaced to attach other reactive moieties, enabling the synthesis of more complex heterobifunctional or multifunctional linkers.[3][4]
Key Application: Synthesis of PROTACs and ADCs
This compound is extensively used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The PEG12 linker physically separates the two ligand-binding domains, and its hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2][5] Similarly, this linker is valuable in creating Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody, often enhancing the stability and solubility of the conjugate.[1][5]
Experimental Protocols
The following are generalized protocols for bioconjugation reactions using this compound. Optimal conditions (e.g., concentration, temperature, reaction time) may vary depending on the specific biomolecules and should be determined empirically.
Protocol 1: General CuAAC Bioconjugation
This protocol describes the ligation of this compound to an alkyne-modified biomolecule (e.g., a protein).
Materials:
-
This compound
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 250 mM in water/DMSO)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).
-
Add this compound to the solution. A 10- to 50-fold molar excess over the biomolecule is typically recommended.
-
Prepare a premix of the catalyst. In a separate tube, combine the CuSO4 stock solution and the ligand stock solution. The final concentration of copper is typically 0.1-1 mM, with the ligand at a 5-fold molar excess to the copper.[15]
-
Initiate the reaction by adding the copper/ligand premix to the biomolecule solution.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[15]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.
-
Purify the resulting conjugate using appropriate methods, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.
Protocol 2: General SPAAC (Copper-Free) Bioconjugation
This protocol describes the ligation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
-
Add this compound to the solution. A 3- to 10-fold molar excess is typically sufficient due to the high reaction rate of SPAAC.
-
Gently mix the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-12 hours. The reaction kinetics are generally faster than CuAAC.
-
Purify the conjugate using standard methods (SEC, dialysis, etc.) to remove unreacted this compound.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 5. Amine PEG12 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound|73342-16-2-Pegpharm [alphabiopharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 11. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Bioconjugation: A Technical Guide to the Storage and Handling of Azide-PEG12-alcohol
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage, Handling, and Application of Azide-PEG12-alcohol.
This technical guide provides an in-depth resource for laboratory professionals on the proper storage and handling of this compound, a critical bifunctional linker in the field of bioconjugation and drug development. Adherence to these guidelines is paramount to ensure the stability, reactivity, and safety of this reagent, thereby safeguarding the integrity and reproducibility of experimental outcomes.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a terminal azide (B81097) group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide functionality allows for highly specific covalent bond formation with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[1] The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications.[2][3] The terminal hydroxyl group offers a versatile handle for further chemical modification.[2] This unique combination of features makes this compound an invaluable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Parameter | Recommendation | Duration | Citation |
| Storage Temperature | -20°C | Long-term (months to years) | [2][3][5][6] |
| 0 - 4°C | Short-term (days to weeks) | [2] | |
| Shipping Temperature | Ambient | Stable for several weeks | [2][3] |
| Storage Conditions | Dry, dark environment | To prevent degradation | [2] |
| Shelf Life | >3 years (if stored properly) | [2] |
Note: this compound is typically a liquid or viscous oil at room temperature.[2][6]
Handling and Safety Precautions
While specific safety data may vary by supplier, general laboratory best practices for handling chemical reagents should be strictly followed. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[2][3][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Keep containers tightly sealed when not in use.
-
Store away from incompatible materials. Although specific incompatibilities should be confirmed with the SDS, azides can be reactive with strong oxidizing agents, strong acids, and certain metals.
Precautionary Statements (P-codes) often associated with similar chemicals include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Application in Click Chemistry
This compound is a versatile reagent for bioconjugation via click chemistry. Below are representative protocols for its use in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Add this compound to the solution. A molar excess (e.g., 3-10 fold) of the azide linker is typically used.
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution with the ligand stock solution. A common ratio is 1:5 copper to ligand.
-
Add the copper/ligand mixture to the biomolecule/azide solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of the copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained-alkyne (e.g., DBCO, BCN) functionalized molecule with this compound.
Materials:
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (for dissolving linker if necessary)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound stock solution to the protein solution. A molar excess (e.g., 5-20 fold) of the azide is typically used. Ensure the final concentration of the organic solvent is low (<10%) to prevent denaturation of the biomolecule.
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be significantly faster depending on the specific strained alkyne used.
-
Monitor the reaction and purify the conjugate as described for the CuAAC protocol.
Application in PROTAC Development
This compound is frequently employed as a component of the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[7][8][9] The linker is a critical determinant of a PROTAC's efficacy.[7][8]
Role of the PEG Linker in PROTACs:
-
Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][8]
-
Cell Permeability: The flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, potentially enhancing its ability to cross the cell membrane.[2]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 10. tandfonline.com [tandfonline.com]
One-Pot Synthesis of Azides from Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to organic azides is a fundamental transformation in organic synthesis, providing a versatile entry point for the introduction of nitrogen-containing functionalities. Organic azides are key intermediates in the synthesis of amines, N-heterocycles, triazoles (via "click" chemistry), and other valuable compounds frequently utilized in medicinal chemistry and drug development. One-pot methodologies for this conversion are particularly sought after as they offer increased efficiency, reduced waste, and simplified purification procedures compared to traditional multi-step approaches. This guide provides a comprehensive overview of prominent one-pot methods for the synthesis of azides from alcohols, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Core Methodologies and Comparative Data
Several robust one-pot methods have been developed for the direct conversion of alcohols to azides. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. Below is a summary of key methodologies and their performance with various alcohol substrates.
| Method | Reagents | Solvent | General Conditions | Primary Alcohol Yields | Secondary Alcohol Yields | Benzylic Alcohol Yields | Allylic Alcohol Yields |
| Phosphate (B84403) Activation | bis(2,4-dichlorophenyl) chlorophosphate, NaN₃, DMAP | DMF | Room temp, 2h | 85-92%[1][2] | 88%[1][2] | 76%[1][2] | 91%[1][2] |
| Iodine/Phosphine | I₂, PPh₃, Imidazole, NaN₃ | DMSO | Room temp, 30-60 min | 89-94%[3] | 82-91%[3] | 91-94%[3] | 92%[3] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, HN₃ (or DPPA) | THF | 0°C to Room temp | Good to excellent | Good to excellent | 93%[1][2] | Good to excellent |
| DPPA/DBU | DPPA, DBU | Toluene | Room temp, 12h | Slow conversion[4] | Low yield | Good to excellent[5] | Not specified |
| ADMP | ADMP, DBU | THF | 0°C to Room temp | High yields[6] | Moderate to high yields[6] | High yields[6] | High yields[6] |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for the key one-pot azidation methods.
Phosphate Activation Pathway
This method proceeds through the formation of a highly reactive phosphorylpyridinium azide (B81097), which then activates the alcohol for subsequent nucleophilic attack by the azide ion.[1][2][7]
Iodine/Triphenylphosphine (B44618)/Imidazole Pathway (Appel-type Reaction)
This method is believed to proceed through an in-situ generation of an alkyl iodide intermediate via an Appel-type reaction, which is then readily displaced by the azide ion.
Mitsunobu Reaction Pathway
The classic Mitsunobu reaction involves the activation of the alcohol with triphenylphosphine and an azodicarboxylate, forming an oxyphosphonium salt that undergoes SN2 displacement by the azide nucleophile.[8]
DPPA/DBU Pathway
This method involves the activation of the alcohol by diphenyl phosphorazidate (DPPA), facilitated by the base DBU, to form a phosphate intermediate which is then displaced by an azide ion.[1]
ADMP Pathway
The reaction with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) is proposed to involve the activation of the alcohol by the ADMP reagent, followed by displacement with an azide ion, although the exact nature of the intermediate and the source of the displacing azide (from ADMP itself or another source) is a subject of ongoing investigation. A plausible pathway involves the formation of an activated alkoxy-imidazolinium intermediate.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these synthetic methods.
Method 1: Phosphate Activation
This procedure is adapted from Yu, C.; Liu, B.; Hu, L. Org. Lett.2000 , 2 (13), 1959–1961.[1][2]
Workflow:
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 7. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Azide-PEG12-alcohol Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Azide-PEG12-alcohol in click chemistry reactions. This versatile bifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a chemical linker featuring a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol. The azide moiety allows for highly selective and bioorthogonal conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145). The PEG spacer enhances the solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting conjugate, which is highly beneficial in biological applications. The terminal alcohol provides a handle for further chemical modification.
This reagent can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between the azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly specific and results in the formation of a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne and is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H49N3O12 | [2][3] |
| Molecular Weight | 571.66 g/mol | [2][3] |
| Appearance | Colorless oil or white solid | [3][4] |
| Solubility | Water, DMSO, DMF, DCM, THF, Acetonitrile | [2][3] |
| Storage | Store at -20°C | [2] |
Handling: Warm the vial to room temperature before opening to prevent moisture condensation. For long-term storage, it is recommended to keep the compound under an inert atmosphere.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer
-
Organic Co-solvent (if needed): DMSO or DMF
-
Purification system (e.g., HPLC, SEC)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 250 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound. A molar excess of the azide linker (e.g., 2-10 fold) is typically used.
-
Add the copper ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often used to protect biomolecules from oxidative damage.[5]
-
Add the CuSO4 solution to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5-10 times the copper concentration is recommended.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified using size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove unreacted reagents and the copper catalyst. The use of a buffer containing a chelating agent like EDTA can aid in the removal of copper.
-
Quantitative Data for CuAAC
The following table provides representative quantitative data for CuAAC reactions involving PEGylated azides. Note that specific yields and reaction times may vary depending on the substrates and reaction conditions.
| Parameter | Typical Value | Notes |
| Reaction Yield | >90% | High yields are characteristic of CuAAC reactions.[6] |
| Reaction Time | 1 - 4 hours | Can be optimized by adjusting reagent concentrations and temperature. |
| Purification Efficiency (HPLC) | >95% | Dependent on the physicochemical properties of the conjugate. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer
-
Organic Co-solvent (if needed): DMSO
-
Purification system (e.g., HPLC, SEC)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A molar excess of the azide (e.g., 2-5 fold) is typically used.
-
Ensure the final concentration of any organic co-solvent is kept low (e.g., <10%) to avoid denaturation of biomolecules.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation. Reaction progress can be monitored by LC-MS or by following the disappearance of the DBCO absorbance at around 309 nm.[7]
-
-
Purification:
-
The resulting conjugate can be purified by SEC, RP-HPLC, or dialysis to remove any unreacted starting materials.
-
Quantitative Data for SPAAC
The following table provides representative quantitative data for SPAAC reactions. The reaction kinetics are highly dependent on the specific strained cyclooctyne used.
| Parameter | Typical Value with DBCO | Notes |
| Second-Order Rate Constant (k2) | ~0.1 - 1.0 M⁻¹s⁻¹ | The presence of a PEG linker can enhance reaction rates.[8] |
| Reaction Yield | >90% | Generally high-yielding, though may be slightly lower than CuAAC. |
| Reaction Time | 1 - 12 hours | Can be influenced by pH, temperature, and the specific reactants.[7][8] |
| Purification Efficiency (SEC) | >95% | Effective for separating the larger conjugate from smaller unreacted linkers. |
Application: Synthesis of a PROTAC
This compound is an excellent linker for the modular synthesis of PROTACs. The following workflow outlines the synthesis of a PROTAC using a click chemistry approach.
Caption: Workflow for PROTAC synthesis using this compound.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)
This compound can be utilized in a two-step process to generate ADCs with a defined drug-to-antibody ratio (DAR).
Caption: Workflow for ADC synthesis via lysine conjugation and SPAAC.
Characterization of Conjugates
The successful conjugation of this compound can be confirmed by a variety of analytical techniques.
| Technique | Information Provided |
| LC-MS | Confirms the mass of the final conjugate and can be used to assess purity.[9][10] |
| SDS-PAGE | Visualizes the increase in molecular weight of a protein after conjugation. |
| HPLC | Used for purification and to determine the purity of the final product.[5] |
| UV-Vis Spectroscopy | Can be used to monitor the disappearance of DBCO absorbance at ~309 nm during a SPAAC reaction.[7] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The synthesized PROTAC facilitates the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly valuable and versatile tool for researchers in drug discovery and chemical biology. Its application in click chemistry enables the efficient and specific conjugation of a wide range of molecules, facilitating the development of sophisticated bioconjugates such as PROTACs and ADCs. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][][3] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), offering a robust method for covalently connecting molecular entities.[3][4] Azide-PEG12-alcohol is a versatile bifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a hydroxyl group for further functionalization. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugates.[4][5]
These characteristics make this compound an invaluable reagent in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][6] PROTACs, for instance, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][6] The modular and efficient nature of CuAAC is particularly advantageous for the synthesis and optimization of the linker component of PROTACs.[4][6]
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a catalytic cycle initiated by a copper(I) species.[] This active catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[7][8][9] The copper(I) selectively activates a terminal alkyne, facilitating its cycloaddition with the azide group of a molecule like this compound. To enhance reaction kinetics and protect sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated, a copper-chelating ligand such as THPTA or TBTA is often employed.[1][7][8][9] The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.[4]
Quantitative Data
The following table summarizes typical reaction conditions and components for a standard CuAAC reaction using this compound. Note that optimal conditions may vary depending on the specific alkyne-containing substrate and should be determined empirically.
| Parameter | Recommended Range/Value | Purpose |
| Reactants | ||
| Alkyne-Substrate | 1 equivalent | The molecule to be conjugated with the PEG linker. |
| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable alkyne substrate. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents (10-50 mol%) | Source of the copper catalyst. |
| Sodium Ascorbate | 1 - 5 equivalents | Reducing agent to generate and maintain the active Cu(I) oxidation state.[7][8] |
| Ligand (e.g., THPTA) | 0.5 - 2.5 equivalents (typically 5x the concentration of CuSO₄) | Accelerates the reaction and protects biomolecules from oxidative damage by chelating the copper ion.[1][7][8] |
| Reaction Conditions | ||
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), DMF, DMSO, tBuOH/H₂O | Choice depends on the solubility of the reactants. Aqueous systems are preferred for bioconjugations.[7] |
| Concentration | 1 - 100 mM | Higher concentrations can lead to faster reaction rates. |
| Temperature | Room Temperature (20-25 °C) to 40 °C | The reaction is typically efficient at room temperature, but gentle heating can increase the rate.[10] |
| Reaction Time | 1 - 12 hours | Monitored by TLC, LC-MS, or a fluorogenic assay to determine completion.[7] |
| Expected Yield | >85% | CuAAC reactions are known for their high efficiency and yields.[10][11] |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Degassed, deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Biomolecule: Prepare a 1 mM solution in degassed PBS.
-
This compound: Prepare a 10 mM solution in deionized water or DMSO.
-
CuSO₄: Prepare a 20 mM solution in deionized water.
-
THPTA: Prepare a 100 mM solution in deionized water.[9]
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in deionized water immediately before use.[7]
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ solution and 5.0 µL of 100 mM THPTA solution. Mix gently. This creates a 5:1 ligand-to-copper ratio.[7]
-
Set up the Reaction: In a separate microcentrifuge tube, add the following in order:
-
25 µL of 1 mM Alkyne-Biomolecule solution.
-
3.75 µL of 10 mM this compound solution (1.5 equivalents).
-
Buffer (e.g., PBS) to bring the total volume to ~450 µL.
-
Add the 7.5 µL of CuSO₄/THPTA premix.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate solution.[7]
-
-
Incubation: Gently mix the reaction by inverting the tube several times. Protect the reaction from light and incubate at room temperature for 1-4 hours on a rotator.[7]
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS or SDS-PAGE (for proteins).
-
Purification: Upon completion, the PEGylated conjugate must be purified from excess reagents and catalyst.
-
For Proteins/Oligonucleotides: Size exclusion chromatography (SEC) is highly effective for separating the larger PEGylated product from smaller molecules.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation alters the surface charge of the biomolecule.[][13]
-
For Small Molecules: Purification can be achieved using standard techniques like column chromatography on silica (B1680970) gel or reverse-phase HPLC.
-
Application Example: Synthesis of a PROTAC Linker Intermediate
This compound serves as a versatile building block for PROTAC synthesis. The azide can be reacted with an alkyne-functionalized E3 ligase ligand, and the terminal alcohol can then be activated (e.g., converted to a mesylate or tosylate) for subsequent reaction with the target protein ligand.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Cu(I) catalyst due to oxidation. 2. Degraded sodium ascorbate solution. 3. Impure reactants. | 1. Ensure all aqueous solutions are prepared with degassed water. Increase ligand concentration. 2. Always prepare sodium ascorbate solution fresh. 3. Verify the purity of azide and alkyne reagents. |
| Biomolecule Damage | 1. Oxidative damage from reactive oxygen species. 2. Unchelated copper ions. | 1. Increase the ratio of ligand (THPTA) to copper (up to 5:1).[7] 2. Include a copper chelator like EDTA in the purification buffer to stop the reaction and remove residual copper. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance around the alkyne or azide. 3. Low concentration. | 1. Extend the incubation period or slightly increase the temperature (e.g., to 37°C). 2. Increase the excess of one reagent. 3. Increase the concentration of reactants if possible. |
| Purification Issues | Co-elution of product and unreacted PEG linker. | Optimize the purification method. For SEC, ensure the column has adequate resolution for the size difference. For IEX, adjust the salt gradient to improve separation based on charge differences.[13][14] |
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bioconjugation with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques utilizing Azide-PEG12-alcohol, a versatile linker for attaching molecules to biomolecules. This document covers three primary bioorthogonal chemistries: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Detailed protocols, quantitative data, and visual workflows are provided to guide researchers in the successful implementation of these powerful bioconjugation strategies.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that incorporates a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functional group. The azide moiety serves as a versatile handle for "click chemistry" and other bioorthogonal reactions, enabling the precise and efficient covalent attachment to alkyne- or phosphine-modified biomolecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance. The terminal alcohol can be further functionalized for subsequent conjugation steps.
The bioorthogonal nature of the azide group, meaning it does not react with native functional groups found in biological systems, makes this compound an ideal tool for clean and specific labeling of proteins, peptides, nucleic acids, and other biomolecules.[1] This specificity is crucial in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), diagnostic imaging agents, and for fundamental research in cellular biology.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[3] The reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups.[4] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to its potential cytotoxicity.[5]
Quantitative Parameters for CuAAC Bioconjugation
The efficiency of CuAAC reactions is influenced by factors such as the choice of copper source, ligand, and reducing agent. The following table summarizes typical reaction parameters and outcomes. Please note that the data presented is representative of CuAAC reactions with PEGylated azides and may require optimization for specific applications with this compound.
| Parameter | Typical Value/Range | Remarks |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations and catalyst system.[3] |
| Typical Yield | >95% | Generally near-quantitative under optimized conditions.[4] |
| Reactant Concentration | >10 µM | Higher concentrations can lead to faster reaction rates.[3] |
| Molar Excess of Azide | 2-10 fold over alkyne | A molar excess of the azide component is often used to drive the reaction to completion.[6] |
| Copper (II) Sulfate Conc. | 50 - 250 µM | The copper is typically used in stoichiometric amounts rather than catalytic in bioconjugation.[7] |
| Ligand to Copper Ratio | 5:1 | Ligands like THPTA or BTTAA stabilize the Cu(I) oxidation state and accelerate the reaction.[3][8] |
| Reducing Agent Conc. | 5 mM (e.g., Sodium Ascorbate) | Used to reduce Cu(II) to the active Cu(I) catalyst.[3] |
Experimental Workflow for CuAAC
Detailed Protocol for CuAAC Bioconjugation
This protocol describes the general procedure for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water, optional)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 2- to 10-fold molar excess of this compound over the protein is recommended. Adjust the volume with buffer to achieve a final protein concentration of 1-10 mg/mL.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. For a 5:1 ligand-to-copper ratio, combine equal volumes of 20 mM CuSO₄ and 50 mM ligand stock solution. Let the premix stand for 1-2 minutes.[3]
-
Add Catalyst and Optional Scavenger: Add the catalyst premix to the protein/azide mixture to a final copper concentration of 50-250 µM. If using, add aminoguanidine to a final concentration of 5 mM to scavenge reactive ascorbate byproducts.[3]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the cycloaddition.[3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents, including the copper catalyst.
-
Characterization: Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[9] This makes SPAAC particularly well-suited for bioconjugation in living cells and in vivo.[10]
Quantitative Parameters for SPAAC Bioconjugation
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used. The following table provides a comparison of common cyclooctynes and typical reaction parameters. This data is provided as a general guide and may require optimization for specific this compound conjugations.
| Parameter | Typical Value/Range | Remarks |
| Second-Order Rate Constant (k₂) | 10⁻³ - 1 M⁻¹s⁻¹ | Highly dependent on the cyclooctyne structure.[11] |
| Reaction Time | 1 - 12 hours | Can be longer for less reactive cyclooctynes or lower concentrations.[10] |
| Typical Yield | High (>90%) | Generally high, though can be slightly lower than CuAAC. |
| Reactant Concentration | Micromolar to millimolar | Higher concentrations lead to faster reaction rates. |
| Molar Excess of Cyclooctyne | 3-10 fold over azide | A molar excess of the cyclooctyne is often used.[10] |
| Reaction Temperature | 4 - 37°C | Can be performed at physiological temperatures.[10] |
Experimental Workflow for SPAAC
Detailed Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for conjugating a cyclooctyne-modified molecule to a protein first functionalized with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound with an amine-reactive group (e.g., NHS ester) for initial protein modification
-
Cyclooctyne-containing molecule (e.g., DBCO-fluorophore) dissolved in DMSO
-
Purification system (e.g., spin desalting column, dialysis cassette)
Procedure:
Part 1: Protein Azidation
-
Protein Preparation: Dissolve the protein of interest in PBS, pH 7.4, to a concentration of 1-10 mg/mL.
-
Azide Functionalization: Add the amine-reactive Azide-PEG12-linker (e.g., Azide-PEG12-NHS ester) to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted azide linker using a spin desalting column or dialysis against PBS.
Part 2: SPAAC Reaction
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with the cyclooctyne-containing molecule. A 3- to 10-fold molar excess of the cyclooctyne reagent is recommended. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.[10]
-
Incubation: Gently mix the solution and incubate at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific cyclooctyne used.
-
Purification: Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.
-
Characterization: Analyze the final conjugate using appropriate methods such as fluorescence spectroscopy (if a fluorescent dye was used), SDS-PAGE, and mass spectrometry.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an ortho-ester group.[1] This reaction is highly chemoselective and proceeds under mild, aqueous conditions without the need for a metal catalyst.[12] A "traceless" version of the Staudinger ligation has been developed where the phosphine (B1218219) oxide byproduct is not incorporated into the final conjugate, making it a powerful tool for peptide and protein synthesis.[13]
Quantitative Parameters for Staudinger Ligation
The efficiency of the Staudinger ligation can be influenced by the structure of the phosphine reagent and the reaction conditions. The following table provides some key parameters. Data is based on studies with various phosphine reagents and may need to be optimized for specific applications with this compound.
| Parameter | Typical Value/Range | Remarks |
| Second-Order Rate Constant (k₂) | ~3 x 10⁻³ M⁻¹s⁻¹ | The reaction is generally slower than CuAAC.[14] |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and the specific phosphine reagent. |
| Typical Yield | High (>90%) | Can achieve high yields under optimized conditions.[13] |
| Reactant Concentration | Micromolar to millimolar | |
| Molar Ratio | Near equimolar to slight excess of phosphine | |
| Reaction pH | Neutral (pH 7.0 - 7.5) |
Experimental Workflow for Staudinger Ligation
Detailed Protocol for Traceless Staudinger Ligation of a Peptide
This protocol describes a general procedure for the traceless Staudinger ligation between a peptide functionalized with this compound and a peptide with a C-terminal phosphinothioester.
Materials:
-
Peptide containing this compound (e.g., at the N-terminus or on a lysine (B10760008) side chain)
-
Peptide with a C-terminal phosphinothioester (e.g., synthesized on solid phase)
-
Reaction buffer (e.g., THF/water or DMF/water mixture)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the phosphinothioester peptide in the chosen reaction buffer. Equimolar amounts of the two peptides are typically used.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the ligation can be monitored by analytical HPLC.
-
Purification: Upon completion, purify the ligated peptide product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling of a wide range of biomolecules. The choice between CuAAC, SPAAC, and the Staudinger ligation will depend on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired reaction kinetics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement these advanced bioconjugation techniques in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 14. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Utilizing Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) incorporating Azide-PEG12-alcohol as a flexible linker. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The modular design of PROTACs, which includes a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, permits methodical refinement of their pharmacological and physicochemical characteristics.
The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as the 12-unit PEG chain provided by this compound, is a widely adopted strategy to enhance the solubility, cell permeability, and overall pharmacokinetic properties of PROTACs. The length and flexibility of the PEG linker are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
This compound is a valuable building block in PROTAC synthesis due to its azide (B81097) functionality, which allows for its conjugation to an alkyne-modified binding ligand via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction's high yield and functional group tolerance make it an ideal strategy for the final ligation step in PROTAC assembly.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and biological activity of PROTACs featuring PEG linkers. It is important to note that the specific performance of a PROTAC is highly dependent on the target protein, E3 ligase, and the specific cell line being tested.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | Yield (%) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | BRD4 | Pomalidomide | PEG (4 units) | ~90 (click step) | >5000 | <20 | H661 |
| PROTAC-2 | BRD4 | Pomalidomide | PEG (8 units) | ~90 (click step) | <100 | >80 | H661 |
| PROTAC-3 | BTK | CRBN Ligand | PEG (4 units) | Not Reported | ~10 | >85 | Ramos |
| PROTAC-4 | HDAC3 | VHL Ligand | PEG variant | Not Reported | 440 | 77 | HCT116 |
Note: This table presents representative data for PROTACs with PEG linkers of varying lengths to illustrate the impact of the linker on activity. Specific data for a PROTAC synthesized with this compound was not available in the public literature at the time of this writing.
Mandatory Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Synthesis of E3 Ligand-PEG12-Azide Intermediate
This protocol describes the coupling of an E3 ligase ligand (containing a nucleophilic handle, e.g., a phenol (B47542) or amine) with this compound, which has been pre-activated.
Step 1a: Activation of this compound (Mesylation)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add TEA or DIPEA to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude Azide-PEG12-mesylate, which is often used in the next step without further purification.
-
Step 1b: Coupling of Activated Linker with E3 Ligase Ligand
-
Reagents and Materials:
-
E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-thalidomide) (1.0 eq)
-
Azide-PEG12-mesylate (from Step 1a) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add K₂CO₃ or Cs₂CO₃ to the solution and stir for 15 minutes at room temperature.
-
Add a solution of Azide-PEG12-mesylate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG12-Azide intermediate.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the E3 Ligand-PEG12-Azide intermediate with an alkyne-functionalized warhead.
-
Reagents and Materials:
-
E3 Ligand-PEG12-Azide intermediate (1.0 eq)
-
Alkyne-functionalized warhead (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (B8700270) (0.2-0.4 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMF)
-
-
Procedure:
-
Dissolve the E3 Ligand-PEG12-Azide intermediate and the alkyne-functionalized warhead in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the reaction mixture from step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change to yellow or green is often observed.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.
-
Protocol 3: Determination of PROTAC Activity (DC50 and Dmax)
This protocol outlines a general method for assessing the degradation efficiency of the synthesized PROTAC in a relevant cell line.
-
Reagents and Materials:
-
Synthesized PROTAC
-
Relevant cancer cell line (e.g., expressing the target protein)
-
Cell culture medium and supplements
-
DMSO
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining target protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation percentage).
-
-
Application Notes and Protocols for Surface Functionalization with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone technique in biomedical research and drug development. It allows for the creation of biocompatible and bio-inert surfaces that can be further modified with specific ligands to control biological interactions. Azide-PEG12-alcohol is a heterobifunctional linker that offers a versatile platform for surface modification. The terminal azide (B81097) group allows for covalent attachment to alkyne-modified surfaces via "click chemistry," a highly efficient and specific reaction. The hydroxyl group can be used for further derivatization, although in many surface functionalization applications, the primary focus is on the azide functionality. The PEG12 linker provides a hydrophilic spacer that minimizes non-specific protein adsorption and cellular adhesion.
These application notes provide a detailed protocol for the functionalization of silicon-based surfaces (e.g., glass or silicon wafers) using a two-step process: first, the introduction of an alkyne-functionalized silane (B1218182) layer, followed by the covalent attachment of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Applications
This compound functionalized surfaces are instrumental in a variety of research and development areas:
-
Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.
-
Biomedical Devices: Covalent attachment of antimicrobial agents, anti-fouling polymers, or bioactive peptides to implant surfaces.
-
Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for specific analyte detection.
-
Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment and study cellular signaling.
Experimental Protocols
This section details the step-by-step procedures for preparing surfaces functionalized with this compound.
Protocol 1: Cleaning and Hydroxylation of Silicon-Based Substrates
This protocol describes the preparation of clean, hydroxylated silicon or glass surfaces, which is critical for uniform silanization.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas source
-
Beakers and substrate holders resistant to strong acids
Procedure:
-
Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (e.g., 25 mL H₂O₂ to 75 mL H₂SO₄) in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always prepare the solution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the peroxide to the acid slowly.
-
Immerse the substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water (at least 5 cycles).
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the hydroxylated substrates immediately for silanization to prevent surface contamination.
Protocol 2: Surface Silanization with an Alkyne-Functionalized Silane
This protocol details the formation of a self-assembled monolayer (SAM) of an alkyne-terminated silane on the hydroxylated surface.
Materials:
-
Clean, hydroxylated substrates
-
Anhydrous toluene (B28343)
-
(Alkynyl)trichlorosilane or (Alkynyl)triethoxysilane (e.g., Propargyltrichlorosilane)
-
Sonicator
-
Oven
-
Desiccator
Procedure:
-
Prepare a 1-2% (v/v) solution of the alkyne-functionalized silane in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned, dried substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature to form the self-assembled monolayer.
-
Remove the substrates from the solution and rinse them thoroughly with toluene, followed by ethanol (B145695), and finally DI water.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol and DI water.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes. This promotes the formation of stable siloxane (Si-O-Si) bonds.
-
Store the alkyne-functionalized substrates in a desiccator until use.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the "clicking" of this compound onto the prepared alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrates
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules if they are to be attached later)
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer
-
Reaction vessel (e.g., a small petri dish)
Procedure:
-
Prepare the "Click" Reaction Solution:
-
Prepare stock solutions: 50 mM CuSO₄, 100 mM Sodium Ascorbate, and 50 mM THPTA ligand in DI water. The sodium ascorbate solution should be prepared fresh.
-
In a microcentrifuge tube, prepare the final reaction cocktail. For a 1 mL final volume:
-
875 µL of a 1 mM solution of this compound in PBS.
-
10 µL of 50 mM THPTA (final concentration: 0.5 mM).
-
5 µL of 50 mM CuSO₄ (final concentration: 0.25 mM).
-
100 µL of 100 mM Sodium Ascorbate (final concentration: 10 mM).
-
-
Note: Add the sodium ascorbate last to initiate the reduction of Cu(II) to the active Cu(I) catalyst.
-
-
Surface Reaction:
-
Place the alkyne-functionalized substrate in a suitable container.
-
Cover the surface with the freshly prepared "click" reaction solution.
-
Incubate in a dark, humid chamber for 1-2 hours at room temperature.[1]
-
After the reaction, remove the substrate and rinse it extensively with DI water, followed by ethanol, and then dry it under a stream of nitrogen.
-
The functionalized surface is now ready for characterization or further use.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the surface functionalization process.
Table 1: Contact Angle Goniometry Data
| Surface Modification Step | Typical Water Contact Angle (°) | Interpretation |
| Clean, Hydroxylated Silicon | < 10° | Highly hydrophilic surface due to the presence of hydroxyl groups. |
| Alkyne-Functionalized Surface | 60° - 80° | Increased hydrophobicity due to the organic silane layer. |
| This compound Functionalized Surface | 30° - 50° | Increased hydrophilicity due to the hydrophilic PEG chains. |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Surface | Expected Elemental Composition (%) | Key Atomic Signals |
| Alkyne-Functionalized Surface | Si (~40%), O (~40%), C (~20%) | Si 2p, O 1s, C 1s |
| This compound Functionalized Surface | Si (~30%), O (~35%), C (~30%), N (~5%) | Si 2p, O 1s, C 1s (with a prominent C-O component), N 1s (indicative of the azide/triazole group) |
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization with this compound.
Ligand Immobilization and Cell Interaction
Caption: Immobilization of a bioactive ligand to influence cell signaling.
References
Application Notes and Protocols for Azide-PEG12-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker component, which connects the antibody and the payload, is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers, particularly discrete PEG (dPEG®) linkers like Azide-PEG12-alcohol, offer significant advantages in ADC development.[1]
The incorporation of a PEG12 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[2][3] This improved solubility and stability can lead to more homogeneous ADC preparations with predictable manufacturing and storage characteristics.[1] Furthermore, the PEG linker can shield the cytotoxic drug, reducing non-specific uptake and prolonging the ADC's circulation half-life, which in turn can lead to greater accumulation in tumor tissues and an improved therapeutic window.[4][5]
This compound is a versatile bifunctional linker. The terminal azide (B81097) group allows for bio-orthogonal conjugation to a payload or antibody modified with a corresponding alkyne or strained cyclooctyne (B158145) (e.g., DBCO, BCN) via "click chemistry".[6][7] This highly efficient and specific reaction can be performed under mild, aqueous conditions, preserving the integrity of the antibody and payload.[8] The terminal alcohol can be activated for conjugation to either the drug or the antibody. This application note provides detailed protocols for the use of this compound in the development of ADCs.
Physicochemical Properties and Advantages of PEG12 Linkers in ADCs
The use of a PEG12 linker in ADC construction offers several key benefits that contribute to a more favorable therapeutic profile.
Key Advantages:
-
Enhanced Hydrophilicity: The 12-unit polyethylene glycol chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This helps to prevent aggregation and improves the overall stability of the conjugate.[2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can reduce clearance rates and extend the plasma half-life of the ADC.[4][5] This prolonged circulation time allows for greater tumor accumulation and potentially enhanced efficacy.
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, reducing the risk of an anti-drug antibody (ADA) response.[1]
-
Homogeneous Conjugates: The use of a discrete PEG linker with a defined length (12 PEG units) results in the production of more homogeneous ADCs compared to polydisperse PEG linkers. This leads to better batch-to-batch consistency and a more predictable safety and efficacy profile.[1]
-
Controlled Drug-to-Antibody Ratio (DAR): The precise nature of click chemistry allows for controlled conjugation, aiding in the generation of ADCs with a specific and narrow drug-to-antibody ratio distribution.
Quantitative Data on PEG12-Containing ADCs
The following tables summarize key quantitative data from studies evaluating ADCs with PEG12 linkers, highlighting their impact on pharmacokinetics and in vitro cytotoxicity.
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) | Reference |
| Pendant (P-(PEG12)2) | Low | ~3-fold higher than linear PEG24 | [5] |
| Linear (L-PEG24) | High | Baseline | [5] |
Table 1: Comparison of Pendant (PEG12)2 vs. Linear PEG24 Linker Architecture on ADC Pharmacokinetics. This data demonstrates that a branched PEG architecture with two PEG12 chains can significantly improve the pharmacokinetic profile of a highly loaded ADC (DAR 8) compared to a linear PEG24 linker.[5]
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [5] |
| PEG8 | ~5 | [5] |
| PEG12 | ~5 | [5] |
| PEG24 | ~5 | [5] |
Table 2: Impact of PEG Linker Length on ADC Clearance. This table shows that increasing the PEG linker length up to 8 units significantly reduces the clearance rate of the ADC. A PEG12 linker maintains this improved, lower clearance rate.[5]
| Cell Line | ADC with PEG12 linker (IC50 in nM) | ADC without PEG linker (IC50 in nM) | Reference |
| HER2-positive (e.g., SK-BR-3) | Data not available for direct PEG12 comparison, but longer PEG chains can slightly reduce cytotoxicity. | Baseline | [4] |
Table 3: Representative In Vitro Cytotoxicity Data. While direct IC50 values for a PEG12-linked ADC versus a non-PEGylated control were not found in the immediate search, studies have shown that while longer PEG chains can sometimes lead to a slight reduction in in vitro cytotoxicity, the overall potency remains high.[4] The improved in vivo performance often outweighs any minor decrease in in vitro potency.[4]
Experimental Protocols
The following protocols provide a step-by-step guide for the development of an ADC using this compound. The overall workflow involves the activation of the alcohol, conjugation to the payload, modification of the antibody, and the final click chemistry reaction.
Protocol 1: Activation of this compound and Conjugation to a Payload
This protocol describes the activation of the terminal alcohol of this compound to a reactive ester (e.g., p-nitrophenyl carbonate) for subsequent conjugation to an amine-containing payload.
Materials:
-
This compound
-
Di(p-nitrophenyl) carbonate (p-NPC)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Amine-containing cytotoxic payload
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Purification system (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq) in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add di(p-nitrophenyl) carbonate (1.2 eq) and pyridine (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting Azide-PEG12-p-nitrophenyl carbonate by silica gel chromatography.
-
-
Conjugation to Payload:
-
Dissolve the purified Azide-PEG12-p-nitrophenyl carbonate (1 eq) in anhydrous DMF or DMSO.
-
Add the amine-containing cytotoxic payload (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Azide-PEG12-Payload conjugate by preparative HPLC.
-
Protocol 2: Antibody Modification with a Cyclooctyne (e.g., DBCO)
This protocol outlines the modification of an antibody with a DBCO-NHS ester to introduce the reactive handle for copper-free click chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or similar NHS ester)
-
Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4.
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution with gentle mixing. The final DMSO concentration should be below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]
-
-
Purification:
-
Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the DBCO-modified antibody.
-
Determine the final concentration and the degree of labeling (DOL) by UV-Vis spectroscopy.
-
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide-functionalized payload and the DBCO-modified antibody.
Materials:
-
DBCO-modified antibody (from Protocol 2)
-
Azide-PEG12-Payload (from Protocol 1)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Click Reaction:
-
In a reaction tube, combine the DBCO-modified antibody with a 3-5 fold molar excess of the Azide-PEG12-Payload.
-
Gently mix the solution and incubate at room temperature for 4-12 hours or at 4°C overnight.[10] The reaction can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to track the formation of the ADC.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other reagents using a size-exclusion chromatography (SEC) column.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or UV-Vis spectroscopy.[11]
-
Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.
-
Identity and Integrity: Confirm the molecular weight of the ADC by mass spectrometry.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol details a method to evaluate the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Target antigen-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or control solutions. Include untreated wells as a negative control.[12]
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[12]
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Mechanism of ADC Action and Targeted Signaling Pathway (HER2 Example)
References
- 1. labinsights.nl [labinsights.nl]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Drug Delivery Applications of PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation in Drug Delivery
PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, as well as to the surface of drug delivery systems like liposomes and nanoparticles.[1] This modification has become a cornerstone in pharmaceutical development for its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3]
The primary advantages of PEGylation include:
-
Extended Circulation Half-Life: By increasing the hydrodynamic size of the molecule or nanoparticle, PEGylation reduces renal clearance, prolonging its time in the bloodstream.[1][4] For instance, PEGylated interferon-α exhibits a 5-10 fold longer half-life than its non-PEGylated counterpart.[2]
-
Reduced Immunogenicity: The flexible PEG chains create a protective hydrophilic shield that masks antigenic epitopes on the therapeutic agent, reducing recognition by the immune system.[1][2] This is critical for therapeutic proteins like L-asparaginase (Oncaspar®), where PEGylation minimizes hypersensitivity reactions.[2]
-
Improved Stability and Solubility: PEG's hydrophilic nature enhances the water solubility of hydrophobic drugs and protects therapeutic proteins from enzymatic degradation.[2][4][5]
-
Enhanced Tumor Targeting: In cancer therapy, PEGylated nanocarriers can take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation at tumor sites.[6][7]
Key Applications and Formulations
PEGylation technology has been successfully applied across various therapeutic modalities, leading to over 30 FDA-approved drugs.[3][8]
-
PEGylated Proteins and Peptides: This was the first and most established application. By reducing immunogenicity and extending half-life, PEGylation allows for less frequent dosing and improved patient compliance. Examples include Pegasys® (peginterferon alfa-2a) for hepatitis and Neulasta® (pegfilgrastim) for neutropenia.[8][9]
-
PEGylated Small Molecule Drugs: PEGylation can improve the solubility and alter the biodistribution of small molecule drugs. For example, PEGylating the opioid antagonist naloxone (B1662785) to create naloxegol (B613840) (Movantik™) reduces its ability to cross the blood-brain barrier, allowing it to treat opioid-induced constipation without affecting central analgesia.[8]
-
PEGylated Liposomes: Liposomes are vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Coating their surface with PEG creates "stealth" liposomes that evade the mononuclear phagocyte system (MPS), significantly prolonging circulation time.[10][11][12] Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanomedicine and is used to treat various cancers.[1][7]
-
PEGylated Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are often copolymerized with PEG to form nanoparticles (NPs).[6] These PEG-PLGA NPs serve as versatile carriers for chemotherapeutics, immunomodulatory agents, and imaging agents, offering controlled drug release and improved stability.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various PEGylated drug delivery systems as reported in the literature.
Table 1: Pharmacokinetic Improvements of PEGylated Therapeutics
| Therapeutic Agent | PEGylation Effect | Result | Reference |
|---|---|---|---|
| Interferon-α | Covalent attachment of PEG | 5-10 fold increase in plasma half-life | [2] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Site-specific PEGylation | Enhanced circulating half-life, with duration increasing with PEG molecular weight | [14] |
| Doxorubicin | Encapsulation in PEGylated liposomes | Prolonged blood half-life and increased tumor uptake | [15][16] |
| Brain-Derived Neurotrophic Factor (BDNF) | Carboxyl-specific PEGylation (5 kDa PEG) | Decreased plasma and hepatic clearance |[14] |
Table 2: Physicochemical Properties of PEGylated Nanocarriers
| Nanocarrier System | Drug(s) | Drug Loading Efficiency (%) | Particle Size (nm) | Key Finding | Reference |
|---|---|---|---|---|---|
| PEGylated Nano Graphene Oxide (NGO-PEG) | Methotrexate (MTX) | 95.6 ± 4.3 | 825 ± 60 | Higher loading for drugs with more aromatic rings. | [17] |
| PEGylated Nano Graphene Oxide (NGO-PEG) | Diclofenac (DIC) | 70.5 ± 1.7 | 306 ± 10 | Sonication time and stirring rate are key parameters affecting particle size. | [17] |
| PEGylated Nano Graphene Oxide (NGO-PEG) | Acetaminophen (AMP) | 65.5 ± 1.5 | 240 ± 5 | PEGylation is crucial for achieving high drug loading compared to non-PEGylated NGO. | [17] |
| Poly(lactic acid)-PEG (PLA-PEG) NPs | Not specified | N/A | ~150 | Half-life increased as PEG Molecular Weight (MW) increased. | [18] |
| PLA-PEG NPs | Not specified | N/A | 180 - 200 | 20 kDa PEG resulted in reduced macrophage uptake compared to 5 kDa PEG. |[18] |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomes via Thin-Film Hydration
This protocol describes a standard method for preparing drug-loaded PEGylated liposomes.
Materials:
-
Phospholipids (e.g., DSPC, HSPC)
-
Cholesterol
-
PEG-lipid conjugate (e.g., DSPE-PEG2000)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform (B151607) or other suitable organic solvent
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and PEG-lipid conjugate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc) until a thin, dry lipid film forms on the flask wall. d. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
Hydration: a. Prepare a solution of the drug in the hydration buffer. b. Add the drug solution to the flask containing the lipid film. c. Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid Tc for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication & Extrusion): a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion.[12] Load the suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) for 10-20 cycles.[12] This should be performed at a temperature above the lipid Tc.
-
Purification: a. Remove the unencapsulated (free) drug from the final liposome preparation using size exclusion chromatography or dialysis.
-
Storage: a. Store the final PEGylated liposome formulation at 4°C. Do not freeze.
Protocol 2: Characterization of PEGylated Nanocarriers
This protocol outlines key techniques for characterizing the physical and chemical properties of PEGylated nanoparticles.[19][20]
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: a. Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects. b. Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to assess size distribution. c. For Zeta Potential, use the same instrument with an appropriate electrode cell to measure the surface charge, which indicates colloidal stability. PEGylation typically reduces the absolute value of the zeta potential, bringing it closer to neutral.[20]
2. Surface Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure: a. Prepare a sample by placing a drop of the diluted nanoparticle suspension onto a suitable substrate (e.g., a silicon wafer for SEM, a carbon-coated copper grid for TEM) and allowing it to air-dry or by flash-freezing. b. For SEM, the sample may require sputter-coating with a conductive material (e.g., gold). c. Image the sample to visualize the shape, size, and surface topography of the nanoparticles.
3. Confirmation of PEGylation:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: a. Lyophilize the nanoparticle sample to obtain a dry powder. b. Record the FTIR spectrum of the PEGylated nanoparticles, the non-PEGylated nanoparticles, and the pure PEG polymer. c. Successful PEGylation is confirmed by the appearance of characteristic PEG peaks (e.g., C-O-C ether stretching) in the spectrum of the final product.[21]
4. Encapsulation Efficiency and Drug Loading:
-
Procedure: a. Separate the drug-loaded nanoparticles from the solution containing the free drug using ultracentrifugation or a centrifugal filter device. b. Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). c. Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
- EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
- DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the drug release profile from PEGylated nanocarriers.
Materials:
-
Drug-loaded nanocarrier suspension.
-
Dialysis tubing/cassette with a molecular weight cut-off (MWCO) lower than the molecular weight of the nanocarrier but high enough to allow free drug diffusion.
-
Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or acetate (B1210297) buffer at pH 5.5 to simulate endosomal conditions).
-
Shaking incubator or water bath.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
Methodology:
-
Preparation: a. Pipette a known volume (e.g., 1-2 mL) of the purified drug-loaded nanocarrier suspension into the dialysis bag/cassette. b. Securely seal the bag/cassette.
-
Release Study: a. Place the dialysis bag into a larger container with a known volume of release medium (e.g., 50-100 mL) to ensure sink conditions. b. Place the entire setup in a shaking incubator set at 37°C.
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: a. Analyze the drug concentration in the collected samples using a pre-validated analytical method.
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release (%) versus time to obtain the drug release profile.
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes and concepts in the application of PEGylated compounds for drug delivery.
Caption: General workflow for preparing a PEGylated nanocarrier drug delivery system.
Caption: Mechanism of PEGylated nanocarriers: "Stealth" and "EPR" effects.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEGylated therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. media.neliti.com [media.neliti.com]
- 6. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msmn.formulationbio.com [msmn.formulationbio.com]
- 12. The use of PEGylated liposomes in the development of drug delivery applications for the treatment of hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 14. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 17. mdpi.com [mdpi.com]
- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylated Liposomes Technology Services for Drug Delivery - CD Formulation [formulationbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Triumvirate of Triazoles: A Guide to Azide-Alkyne Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a term coined by Karl Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Among these, the reaction of an azide (B81097) with an alkyne to form a stable triazole ring has become a cornerstone technique. This document provides a detailed overview and experimental protocols for three prominent variations of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing either Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO).
Introduction to Azide-Alkyne Cycloaddition
The formation of a 1,2,3-triazole linkage from an azide and an alkyne is a powerful bioconjugation strategy due to the bioorthogonal nature of the reacting functional groups; they are largely unreactive within complex biological systems.[1][2] This allows for the specific labeling and modification of biomolecules in their native environments.[1] The choice of reaction depends critically on the experimental context, particularly the tolerance for a cytotoxic copper catalyst and the desired reaction kinetics.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst.[3][4] The catalyst dramatically accelerates the reaction rate, making it highly efficient for a wide range of applications.[3] However, the cytotoxicity of copper limits its use in living systems.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative utilizes a strained cyclooctyne, such as BCN or DBCO, which reacts spontaneously with an azide.[2][5] The relief of ring strain provides the driving force for the reaction, making it ideal for applications in live cells and in vivo.[5][6]
Comparative Analysis
The selection between CuAAC, SPAAC with BCN, and SPAAC with DBCO hinges on a trade-off between reaction speed, biocompatibility, and the steric profile of the reagents.
| Feature | Copper-Catalyzed (CuAAC) | SPAAC (BCN) | SPAAC (DBCO) |
| Reaction Type | Catalytic Cycloaddition | Strain-Promoted Cycloaddition | Strain-Promoted Cycloaddition |
| Key Reactant | Terminal Alkyne | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) |
| Catalyst Required | Yes (Copper (I)) | No | No |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[1] | Excellent, catalyst-free[5][7] | Excellent, catalyst-free[6] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 10 - 100[2] | ~0.1 - 0.3[8] | ~0.3 - 1.0+[9][10] |
| Relative Speed | Very Fast | Moderate to Fast | Fast |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.[4][11] | Can react with thiols.[7][11] | Can react with thiols.[12] |
| Cost & Accessibility | Reagents are generally inexpensive and readily available.[11] | More expensive and complex to synthesize than terminal alkynes.[11] | Generally the most expensive of the three options.[11] |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature. The values presented are for general comparison.
Experimental Workflows and Signaling Pathways
To visualize the processes, the following diagrams illustrate the experimental workflows and logical relationships of the described click chemistry reactions.
Caption: A generalized workflow for azide-alkyne click chemistry.
Caption: Decision tree for selecting an azide-alkyne cycloaddition method.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific substrates and application.
Protocol 1: General Solution-Phase CuAAC for Small Molecules
This protocol is suitable for the synthesis of small molecule conjugates.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.[3]
-
In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water) and a stock solution of the ligand (e.g., 200 mM THPTA in water).[3]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[3]
-
To the solution of azide and alkyne, add the CuSO₄ solution (to a final concentration of 1-5 mol%) and the ligand solution (typically at a 2:1 molar ratio to CuSO₄).[3]
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[3]
-
Stir the reaction at room temperature for 1-12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, the product can be isolated by standard purification techniques such as extraction, precipitation, or column chromatography.
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol outlines the labeling of a protein with an azide or alkyne-functionalized probe.
Materials:
-
Protein solution (e.g., 10-50 µM in an appropriate buffer like PBS, pH 7.4)
-
Azide or alkyne-functionalized probe
-
20 mM CuSO₄ stock solution in water
-
50 mM THPTA stock solution in water
-
100 mM Sodium Ascorbate stock solution in water (prepare fresh)
Procedure:
-
To the protein solution, add the functionalized probe to a final concentration of 2-10 fold molar excess over the protein.[3]
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[3][13]
-
Add the catalyst premix to the protein-probe solution.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[14]
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by the addition of EDTA.
-
Purify the labeled protein using size exclusion chromatography, dialysis, or a desalting column to remove excess reagents and catalyst.[14]
Protocol 3: SPAAC for Protein Labeling with BCN
This protocol describes the conjugation of an azide-modified protein with a BCN-containing reagent.[5]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[5]
-
BCN-containing reagent (e.g., BCN-PEG4-alkyne)
-
Anhydrous DMSO
Procedure:
-
Determine the concentration of the azide-modified protein solution using a standard protein assay.[5]
-
Prepare a stock solution of the BCN reagent in anhydrous DMSO (e.g., 10 mM).[5]
-
In a reaction vessel, add the BCN stock solution to the azide-modified protein solution. A 2-4 fold molar excess of the BCN reagent is a good starting point.[5] Ensure the final DMSO concentration is below 5% (v/v) to maintain protein stability.[5]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5] Reaction times as short as 2 hours at room temperature have been reported to be sufficient.[5]
-
Monitor the reaction progress using SDS-PAGE (observing a band shift) or Mass Spectrometry.[5]
-
Purify the conjugated protein using size exclusion chromatography or dialysis to remove unreacted BCN reagent.[5]
Protocol 4: SPAAC for Antibody Labeling with DBCO
This protocol details the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide.[6][15]
Part A: Antibody Activation with DBCO [6][15]
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH ~7.4)[6]
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 100 mM Tris in water)
-
Spin desalting column
Procedure:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.[6]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[6] The final DMSO concentration should be around 20%.[6]
-
Incubate at room temperature for 60 minutes.[6]
-
Quench the reaction by adding the quenching buffer and incubate for an additional 15 minutes.[6]
-
Remove the unreacted DBCO-NHS ester using a spin desalting column.[6]
Part B: Click Reaction with Azide-Oligonucleotide [6]
Materials:
-
DBCO-activated antibody
-
Azide-modified oligonucleotide
-
Reaction buffer (e.g., PBS)
Procedure:
-
Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[6]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]
-
Validate the conjugate formation using SDS-PAGE, which should show a higher molecular weight band for the conjugate.[6]
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange) to remove the excess oligonucleotide.[6]
Conclusion
The choice between CuAAC and SPAAC (BCN or DBCO) is dictated by the specific needs of the experiment. CuAAC offers rapid kinetics and is cost-effective, making it a powerful tool for in vitro and materials science applications.[4] For live-cell imaging and in vivo studies where cytotoxicity is a concern, the catalyst-free SPAAC reactions are the methods of choice.[16] DBCO generally provides faster kinetics than BCN, but the latter's smaller size can be advantageous in certain contexts.[8][17] By understanding the principles and protocols outlined in this document, researchers can effectively leverage the power of azide-alkyne click chemistry to advance their scientific and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Azide-PEG12-alcohol
These application notes provide detailed procedures for the chemical modification of the terminal hydroxyl group of Azide-PEG12-alcohol. This versatile heterobifunctional linker is instrumental in bioconjugation and drug delivery, featuring an azide (B81097) moiety for "click" chemistry and a hydroxyl group for a variety of chemical transformations.[1][2][3][4][5][][7] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Esterification of this compound with a Carboxylic Acid
This protocol details the esterification of the terminal hydroxyl group of this compound with a generic carboxylic acid (R-COOH), a common method for attaching small molecule drugs or labeling reagents.[8][9][10]
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)[11]
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve EDC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the EDC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the final product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value |
| Molar Ratio (Azide-PEG12-OH : R-COOH : EDC : DMAP) | 1 : 1.2 : 1.5 : 0.1 |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | 70-90% |
| Purity (Post-Purification) | >95% (by HPLC) |
Conversion of this compound to Azide-PEG12-amine
This protocol describes a two-step process to convert the terminal hydroxyl group into a primary amine. This is achieved by first converting the alcohol to a mesylate, followed by nucleophilic substitution with an azide and subsequent reduction.[12][13] An alternative approach involves the Mitsunobu reaction.[12][14]
Caption: Workflow for the conversion of this compound to Azide-PEG12-amine.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
Step 1: Synthesis of Azide-PEG12-mesylate
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Azide-PEG12-mesylate.
Step 2: Synthesis of Azide-PEG12-amine
-
Dissolve the Azide-PEG12-mesylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the mixture to 80°C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain Azide-PEG12-azide.
-
Dissolve the Azide-PEG12-azide in THF, add triphenylphosphine (1.5 equivalents) followed by water.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by an appropriate method (e.g., ion-exchange chromatography) to obtain Azide-PEG12-amine.
| Parameter | Step 1: Mesylation | Step 2: Azidation & Reduction |
| Molar Ratios | 1 (PEG-OH) : 1.2 (MsCl) : 1.5 (Et₃N) | 1 (PEG-OMs) : 3 (NaN₃) then 1 (PEG-N₃) : 1.5 (PPh₃) |
| Reaction Time | 6 hours | 12 hours (Azidation), 12 hours (Reduction) |
| Reaction Temperature | 0°C to Room Temperature | 80°C (Azidation), Room Temperature (Reduction) |
| Typical Overall Yield | 60-80% | |
| Purity (Post-Purification) | >95% (by NMR) |
Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol activates the terminal hydroxyl group by converting it into an NHS carbonate. This activated intermediate readily reacts with primary amines to form stable carbamate (B1207046) linkages, providing a versatile method for bioconjugation.[15]
Caption: Workflow for DSC activation and subsequent amination.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Anhydrous Acetonitrile
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add DSC (1.5 equivalents) and pyridine (2 equivalents).
-
Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the product by adding cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield Azide-PEG12-NHS carbonate.
| Parameter | Value |
| Molar Ratio (Azide-PEG12-OH : DSC : Pyridine) | 1 : 1.5 : 2 |
| Reaction Time | 6-12 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | >90% |
| Purity | The activated product is often used immediately without further purification. |
The derivatized Azide-PEG12 linkers can be used to construct Antibody-Drug Conjugates (ADCs). The azide group allows for attachment to a targeting antibody via click chemistry, while the derivatized end can carry a cytotoxic payload.
Caption: Targeted delivery of a cytotoxic drug via an ADC.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Azide-PEG-alcohol, MW 1,000 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG2-Alcohol, 139115-90-5 | BroadPharm [broadpharm.com]
- 7. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Azide-PEG12-alcohol in Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG12-alcohol in the development of advanced hydrogel systems. This versatile PEG linker is instrumental in forming biocompatible and tunable hydrogels through "click chemistry," offering a stable platform for applications in drug delivery, tissue engineering, and regenerative medicine.
Introduction to this compound in Hydrogel Formation
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a terminal hydroxyl group, connected by a 12-unit PEG spacer. This structure is particularly advantageous for hydrogel development for several key reasons:
-
Click Chemistry Reactivity: The azide group readily participates in highly efficient and bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the rapid and controlled formation of stable triazole linkages, which serve as crosslinks in the hydrogel network.[1][2]
-
Biocompatibility and Hydrophilicity: The PEG backbone imparts excellent water solubility, biocompatibility, and resistance to protein adsorption, minimizing immune response and making these hydrogels suitable for in vivo applications.[]
-
Tunable Properties: The short 12-unit PEG chain length influences the network structure, leading to hydrogels with potentially higher crosslink densities and distinct mechanical properties compared to those made with longer PEG chains.[4]
-
Post-Gelation Functionalization: The terminal hydroxyl group provides a reactive handle for post-fabrication modification of the hydrogel. This allows for the covalent attachment of bioactive molecules, such as peptides, growth factors, or small molecule drugs, to tailor the biological performance of the hydrogel.[1][]
Hydrogel Formation Mechanisms
The primary mechanism for forming hydrogels with this compound is through azide-alkyne click chemistry. This can be achieved through two main pathways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method involves the reaction of the azide group on this compound with a terminal alkyne on a multi-arm crosslinker in the presence of a copper(I) catalyst. While highly efficient, the potential cytotoxicity of copper is a concern for biomedical applications.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC is the preferred method for creating hydrogels for biological applications. This "copper-free" click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group.[1]
A logical workflow for preparing a hydrogel using this compound via SPAAC is depicted below.
Quantitative Data Summary
The properties of hydrogels formed using Azide-PEG linkers can be tuned by varying parameters such as PEG molecular weight, polymer concentration, and crosslinker functionality. The following tables summarize representative quantitative data from literature for PEG-based hydrogels formed via click chemistry.
Table 1: Gelation and Swelling Properties of SPAAC PEG Hydrogels
| PEG Precursor | Polymer Concentration (wt%) | Gelation Time (s) | Swelling Ratio (wet/dry) | Reference |
| 4-arm PEG-Azide + 4-arm PEG-DBCO | 5 | 10 - 60 | 45 - 76 | |
| 8-arm PEG-Azide + 8-arm PEG-BCN | 10 | ~300 | Not Reported | [4] |
Table 2: Mechanical Properties of PEG Hydrogels
| Hydrogel System | PEG MW (kDa) | Polymer Conc. (wt%) | Compressive Modulus (kPa) | Storage Modulus (G') (kPa) | Reference |
| PEGDA | 3.4 - 12 | 15 | 20 - 150 | 0.7 - 20.6 | [5] |
| 4-arm PEG-VS + Dithiol | 10 | 5 | Not Reported | 1 - 18 | [6] |
| Star PEG-Acrylate | Not Specified | 10 | 10 - 100 | Not Reported | [7] |
Note: Data for hydrogels specifically using this compound is limited in publicly available literature. The provided data from similar PEG hydrogel systems can serve as a starting point for experimental design.
Experimental Protocols
Protocol for Hydrogel Synthesis via SPAAC
This protocol describes the formation of a hydrogel using this compound and a multi-arm PEG-DBCO crosslinker.
Materials:
-
This compound
-
4-arm PEG-DBCO (e.g., MW 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to achieve the desired final concentration (e.g., for a 5 wt% hydrogel, dissolve 50 mg/mL).
-
Dissolve 4-arm PEG-DBCO in PBS to achieve a stoichiometric equivalent of DBCO groups to azide groups.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the calculated volume of the 4-arm PEG-DBCO solution.
-
Rapidly add the equivalent volume of the this compound solution.
-
Mix thoroughly by vortexing for 5-10 seconds or by pipetting up and down.
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes.
-
-
Equilibration:
-
Once gelled, the hydrogel can be washed with PBS to remove any unreacted precursors.
-
Protocol for Post-Gelation Modification via Esterification
This protocol details the functionalization of the terminal hydroxyl groups on the hydrogel network with a carboxylic acid-containing molecule (e.g., an RGD peptide for cell adhesion) using carbodiimide (B86325) chemistry.
Materials:
-
Pre-formed this compound based hydrogel
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Carboxylic acid-containing molecule (e.g., RGD peptide)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
PBS, pH 7.4
Procedure:
-
Prepare Activation Solution:
-
Dissolve EDC and NHS in MES buffer to a final concentration of 50 mM each.
-
-
Activate Carboxyl Groups:
-
Dissolve the RGD peptide in the EDC/NHS solution to the desired final concentration.
-
-
Conjugation:
-
Immerse the pre-formed hydrogel in the peptide/EDC/NHS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the hydrogel from the reaction solution and wash extensively with PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Protocol for Characterization of Hydrogel Properties
4.3.1. Rheological Analysis
Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and gelation time.[8]
Instrumentation: Rheometer with a parallel plate geometry.
Procedure:
-
Time Sweep:
-
Immediately after mixing the precursor solutions, place the liquid mixture onto the rheometer stage.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage (G') and loss (G'') moduli over time.
-
The gel point is typically identified as the time at which G' surpasses G''.
-
-
Frequency Sweep:
-
Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependence of the moduli.
-
4.3.2. Swelling Ratio Measurement
The swelling ratio provides information about the water uptake capacity and crosslink density of the hydrogel.[7]
Procedure:
-
Record the initial weight of the fully formed hydrogel (swollen weight, Ws).
-
Lyophilize the hydrogel until a constant weight is achieved (dry weight, Wd).
-
Calculate the swelling ratio (Q) as: Q = Ws / Wd.
4.3.3. 1H NMR Spectroscopy
¹H NMR can be used to confirm the successful functionalization of PEG and the formation of the triazole ring during click chemistry.[9][10]
Procedure:
-
Precursor Characterization: Dissolve this compound and the alkyne-functionalized crosslinker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Key signals to identify include the protons adjacent to the azide and the alkyne protons.
-
Hydrogel Characterization: For analysis of the crosslinked network, a lyophilized hydrogel sample can be swollen in a deuterated solvent. The disappearance of the alkyne and azide-adjacent proton signals and the appearance of a new signal corresponding to the triazole proton confirms the click reaction.
Protocol for Drug Loading and Release Study
This protocol describes a passive loading and diffusion-controlled release of a small molecule drug.
Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS).
-
Immerse the pre-formed hydrogel in the drug solution and allow it to swell and equilibrate for 24-48 hours at 37°C with gentle shaking.
-
-
Drug Release:
-
Remove the drug-loaded hydrogel and gently blot the surface to remove excess drug solution.
-
Place the hydrogel in a known volume of fresh PBS at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh PBS.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Signaling Pathway Modulation
By functionalizing the hydrogel with specific bioactive molecules via the terminal hydroxyl group, it is possible to modulate cellular signaling pathways to direct cell fate and function.
For example, immobilizing the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid) onto the hydrogel can promote cell adhesion by binding to integrin receptors on the cell surface. This interaction can trigger downstream signaling cascades, such as the activation of Focal Adhesion Kinase (FAK), which in turn regulates the actin cytoskeleton and promotes cell survival and proliferation.[13][14] This approach allows for the creation of "smart" biomaterials that can actively guide tissue regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Hydrogel-Based Drug Delivery Systems [mdpi.com]
- 4. SANS Study of Highly Resilient Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Time Dependence of Material Properties of Polyethylene Glycol Hydrogels Chain Extended with Short Hydroxy Acid Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheological and low field NMR characterization of hydrophobically-modified PEG hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol)-containing hydrogels in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional PEG-peptide hydrogels to modulate local inflammation induced by the proinflammatory cytokine TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Nanoparticle Stabilization with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Role of PEGylation in Nanoparticle Stabilization
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic efficacy of drug delivery systems.[1][2][3] Unmodified nanoparticles are often rapidly cleared from systemic circulation by the mononuclear phagocyte system (MPS) and can be prone to aggregation in biological fluids.[1][4] PEGylation confers a "stealth" characteristic to nanoparticles, creating a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by immune cells.[1][2][5] This steric hindrance provided by the PEG layer not only prolongs circulation half-life but also improves the nanoparticle's stability in various biological media.[1][6][7]
The benefits of PEGylation extend to various administration routes, overcoming biological barriers in oral, gastrointestinal, and ocular drug delivery.[2][4] By carefully selecting the molecular weight and surface density of the PEG chains, researchers can fine-tune the physicochemical properties of nanoparticles to optimize their performance for specific applications, including targeted drug delivery to tumor tissues via the enhanced permeability and retention (EPR) effect.[1][8][9]
II. Quantitative Data on the Effects of PEGylation
The following tables summarize the quantitative impact of PEGylation on key nanoparticle characteristics.
Table 1: Effect of PEGylation on Hydrodynamic Diameter and Zeta Potential
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Itraconazole-loaded NPs | Bare | 253 | -30.1 | [10] |
| PEGylated | 286 | -18.6 | [10] | |
| Gold Nanoparticles (15 nm) | Citrate-capped | 19.8 | N/A | [11] |
| PEG2000-SH Coated | ~25 | N/A | [11] | |
| PEG10000-SH Coated | ~41 | N/A | [11] | |
| 4 nm Gold Nanoparticles | Citrate-capped | ~4 | -45 | [12] |
| PEG 5 kDa Coated | ~20 | -22 | [12] | |
| 10 nm Gold Nanoparticles | Citrate-capped | ~10 | -40 | [12] |
| PEG 5 kDa Coated | ~30 | -25 | [12] |
Table 2: Influence of PEG Molecular Weight and Density on Nanoparticle Properties
| Nanoparticle System | PEG Molecular Weight (kDa) | PEG Grafting Density (PEG/nm²) | Effect | Reference |
| PLA-PEG NPs | 20 | 30% w/w | Increased circulation time compared to 10% w/w | [1] |
| Poly(hexadecyl cyanoacrylate) NPs | 2 -> 5 -> 10 | Increasing density | Decreased protein absorption and liver uptake | [1] |
| Gold Nanoparticles (15 nm) | 2.1 -> 51.4 | 3.93 -> 0.31 | Grafting density decreased with increasing MW | [13] |
| Gold Nanoparticles | 10 | 1.57 -> 0.8 | Grafting density decreased with increasing core diameter | [13] |
Table 3: Impact of PEGylation on In Vitro Drug Release
| Nanoparticle Formulation | Drug | Time Point | Cumulative Release (%) | Reference |
| PLGA NPs | Doxorubicin | 2 days | ~10 | [14] |
| 60 days | ~45 | [14] | ||
| PLGA-PEG 15% NPs | Doxorubicin | 2 days | ~40 | [14] |
| 60 days | ~92 | [14] | ||
| Non-PEGylated Chitosan NPs | Doxorubicin | 72 hours | Higher initial burst release | [15] |
| PEGylated Chitosan NPs | Doxorubicin | 72 hours | More sustained release profile | [15] |
| mPEG–PCL NPs | Silver(I) complexes | >15 days | Prolonged release | [16] |
III. Experimental Protocols
Protocol 1: Covalent PEGylation of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol describes the covalent attachment of amine-terminated PEG to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles with carboxyl-terminated ligands)
-
Amine-terminated PEG (NH2-PEG) of desired molecular weight
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
-
Purification method: Centrifugation, dialysis, or size-exclusion chromatography
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a desired concentration.
-
Carboxyl Group Activation:
-
Add EDC and NHS (or sulfo-NHS) to the nanoparticle suspension. A typical molar ratio is a 2- to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.[17][18]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable NHS ester intermediate.[17][18]
-
-
Removal of Excess Activation Reagents (Optional but Recommended): Centrifuge the activated nanoparticles to pellet them, then remove the supernatant containing excess EDC and NHS. Resuspend the activated nanoparticles in the Coupling Buffer. This step minimizes side reactions.
-
PEGylation Reaction:
-
Immediately add the NH2-PEG solution (dissolved in Coupling Buffer) to the activated nanoparticle suspension. The molar excess of NH2-PEG will depend on the desired grafting density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
-
Quenching the Reaction: Add a quenching solution to the reaction mixture to deactivate any remaining NHS esters.
-
Purification: Purify the PEGylated nanoparticles from unreacted PEG and byproducts using repeated centrifugation and washing, dialysis against a suitable buffer, or size-exclusion chromatography.[5]
-
Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and successful PEG conjugation.
Protocol 2: Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS) and Zeta Potential Measurement
This protocol outlines the basic steps for assessing the hydrodynamic size and surface charge of nanoparticles before and after PEGylation.
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Suspensions of bare and PEGylated nanoparticles
-
Appropriate dispersant (e.g., deionized water, PBS)
-
Disposable cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspensions (both bare and PEGylated) in the chosen dispersant to an appropriate concentration for DLS analysis. The optimal concentration depends on the instrument and the nanoparticles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Select the appropriate measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
-
Hydrodynamic Diameter Measurement:
-
Transfer the diluted nanoparticle suspension to a DLS cuvette.
-
Place the cuvette in the instrument and initiate the size measurement.
-
Record the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI indicates a monodisperse sample.
-
-
Zeta Potential Measurement:
-
Transfer the diluted nanoparticle suspension to a zeta potential cuvette.
-
Place the cuvette in the instrument and initiate the zeta potential measurement.
-
Record the average zeta potential value.
-
-
Data Analysis:
IV. Visualizations: Workflows and Signaling Pathways
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. amt.tstu.ru [amt.tstu.ru]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size-Dependent EPR Effect of Polymeric Nanoparticles on Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using PEGylated magnetic nanoparticles to describe the EPR effect in tumor for predicting therapeutic efficacy of micelle drugs - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. DSpace [cora.ucc.ie]
- 12. mdpi.com [mdpi.com]
- 13. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pegylated-polycaprolactone nano-sized drug delivery platforms loaded with biocompatible silver(i) complexes for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Staudinger Ligation with Azide-Functionalized PEGs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Staudinger ligation in the conjugation of azide-functionalized polyethylene (B3416737) glycol (PEG) to biomolecules. This powerful and bioorthogonal chemical reaction offers a robust method for the site-specific modification of proteins, peptides, and other biopolymers, which is of significant interest in drug development, diagnostics, and various research applications.
Introduction
The Staudinger ligation is a highly selective and efficient method for forming a stable amide bond between a phosphine (B1218219) and an azide (B81097).[] Its bioorthogonal nature, meaning the reacting functional groups are abiotic and do not interfere with biological processes, makes it particularly well-suited for modifying complex biomolecules in aqueous environments.[2] The reaction proceeds under mild conditions, typically at room temperature and in aqueous buffers, preserving the delicate three-dimensional structure and function of proteins and other biopolymers.[]
This document will delve into two main variants of the Staudinger ligation: the standard ligation, which results in the incorporation of a phosphine oxide into the final product, and the "traceless" Staudinger ligation, which yields a native amide bond without any residual atoms from the phosphine reagent.[3][4] The choice between these methods depends on the specific requirements of the application, with the traceless version being particularly advantageous for therapeutic applications where the final product should be as close to the native structure as possible.
Data Presentation
The efficiency of the Staudinger ligation is influenced by several factors, including the structure of the phosphine and azide reactants, solvent polarity, and pH. The following table summarizes key quantitative data from the literature to aid in the selection of appropriate reagents and reaction conditions.
| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Yield (%) | Solvent System | Reference(s) |
| (Diphenylphosphino)methanethiol | Glycyl residues | 7.7 x 10⁻³ | 95 | THF/H₂O | [5] |
| Triphenylphosphine | 1-Azido-4-nitrobenzene | 0.611 | - | - | [6] |
| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 18 | >90 | CD₃CN/D₂O (1/1) | [6] |
| Phosphinothioester with p-methoxy groups on phenyls | Alanyl azide | - | >80 | Toluene or Dioxane | [7] |
| (Diphenylphosphino)methanethiol | Alanyl phosphinothioester + 13C-labeled alanyl azide | - | 36 | DMF | [7] |
Experimental Protocols
The following protocols provide a general framework for the Staudinger ligation of azide-functionalized PEGs to proteins or peptides. Optimization of specific parameters, such as reactant concentrations and reaction times, may be necessary for different biomolecules and PEG reagents.
Protocol 1: General Traceless Staudinger Ligation of an Azide-Functionalized Protein with a Phosphine-PEG Reagent
This protocol is adapted from methodologies for peptide ligation and is intended for the conjugation of a phosphine-PEG reagent to a protein containing a site-specifically introduced azide group.
Materials:
-
Azide-functionalized protein in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Phosphine-PEG reagent (e.g., a phosphinothiol-functionalized PEG)
-
Degassed buffers
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Shaker or rotator
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC) system)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized protein in a degassed aqueous buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the phosphine-PEG reagent in the same degassed buffer to a concentration that is 1.5 to 5-fold molar excess relative to the protein.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the azide-functionalized protein solution with the phosphine-PEG solution.
-
Gently mix the reaction mixture and incubate at room temperature for 2-24 hours with gentle shaking or rotation. The optimal reaction time should be determined empirically by monitoring the reaction progress.
-
-
Monitoring the Reaction:
-
The progress of the ligation can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
Alternatively, HPLC or mass spectrometry can be used for a more quantitative analysis of the reaction mixture.
-
-
Purification of the PEGylated Protein:
-
Once the reaction is complete, the PEGylated protein conjugate needs to be purified from unreacted protein, excess phosphine-PEG, and reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller unreacted protein and phosphine-PEG.[8][]
-
Ion-Exchange Chromatography (IEC): This technique can be used to separate proteins based on their charge, which may be altered upon PEGylation.[8][] The shielding of surface charges by the PEG chains can be exploited for separation.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed as a purification step, often complementary to IEC.[]
-
Ultrafiltration/Diafiltration: This method can be used to remove unreacted PEG and for buffer exchange.
-
-
Characterization:
-
The purified PEGylated protein should be characterized to confirm its identity, purity, and integrity.
-
Techniques such as SDS-PAGE, Western blotting, mass spectrometry, and functional assays can be employed for this purpose.
-
Protocol 2: Solid-Phase Staceless Staudinger Ligation of a Peptide
This protocol describes a method for ligating a peptide with a C-terminal phosphinothioester to a resin-bound peptide with an N-terminal azide. This approach is useful for the synthesis of longer, modified peptides.
Materials:
-
Resin-bound peptide with an N-terminal azide
-
Peptide with a C-terminal phosphinothioester
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (5 equivalents)
-
Microwave reactor (optional, can accelerate the reaction)
-
Solid-phase peptide synthesis vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the resin-bound azido-peptide in the chosen solvent (e.g., DCM) in a solid-phase synthesis vessel.
-
Reagent Preparation: Dissolve the peptide with the C-terminal phosphinothioester in the same solvent.
-
Ligation Reaction:
-
Add the solution of the phosphinothioester peptide to the swollen resin.
-
Add 5 equivalents of water and tributylphosphine to the reaction mixture.
-
Allow the reaction to proceed at room temperature with shaking for 5 minutes to several hours. For faster reaction times, microwave irradiation can be utilized.[10]
-
-
Washing: After the reaction is complete, filter the resin and wash it extensively with the reaction solvent to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the ligated peptide from the resin and remove any protecting groups using standard solid-phase peptide synthesis cleavage cocktails (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry and HPLC.
Mandatory Visualizations
Caption: Experimental workflow for Staudinger ligation of azide-functionalized PEGs.
Caption: Mechanism of the traceless Staudinger ligation.
References
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Troubleshooting & Optimization
stability of triazole linkage in physiological conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of triazole linkages in physiological and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage under typical physiological conditions (pH 7.4, 37°C)?
A1: The 1,2,3-triazole ring, commonly formed via "click chemistry," is exceptionally stable under physiological conditions.[1] Its stability is due to the aromatic character of the five-membered ring, which contains three nitrogen atoms.[2][3] It is widely regarded as a reliable and robust linker in applications like bioconjugation and drug development, where it can serve as a bioisostere for amide bonds.[1][4]
Q2: Is the triazole ring susceptible to enzymatic cleavage in cell culture or in vivo?
A2: No, the triazole ring is a hallmark of metabolic stability.[2] It is generally insensitive to degradation by enzymatic hydrolases and has a notable resistance to cleavage by common metabolic enzymes such as cytochrome P450s.[2][5][6] This resistance to metabolic degradation is a key advantage for its use in drug design.[7] While most eukaryotic enzymes do not cleave the triazole ring, some microbial strains have been shown to degrade triazole-based fungicides.[8]
Q3: What is the expected stability of the triazole linkage across a broad range of pH values?
A3: The triazole linkage is stable to hydrolysis under both acidic and basic conditions.[5][9] Forced degradation studies, which use moderately strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures, are typically required to induce any significant cleavage.[1] While the ring structure itself does not readily open, some specific triazole derivatives have shown susceptibility to degradation under harsh acidic conditions.[2][10]
Q4: How does the stability of a triazole linkage compare to other common bioconjugation linkers?
A4: The 1,2,3-triazole linkage is significantly more stable than many common linkers used in bioconjugation.[1] Unlike esters or hydrazones, which can be labile, the triazole ring provides a permanent connection that is not typically cleaved under physiological conditions.[1][11]
Q5: I am observing high activity in an enzymatic assay but no activity in a cell-based assay. Could this be a stability issue?
A5: This discrepancy often points to issues with cellular uptake, efflux, or metabolic instability.[12] Although the triazole core itself is very stable, the complete molecule could be rapidly metabolized by cells at other positions, rendering it inactive.[12] It is also possible the compound has poor cell permeability and cannot reach its intracellular target.[12]
Troubleshooting Guides
Issue 1: My triazole-containing compound shows unexpected degradation during an experiment.
This is an uncommon issue, as the triazole ring is highly robust. However, instability can arise from other functional groups in the molecule or from extreme experimental conditions. Follow this workflow to diagnose the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by the presence of oxygen in the reaction mixture.[1] To mitigate this, it is crucial to perform your reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[2][3]
Other potential issues include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It's advisable to use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS. The reaction is known to proceed well over a broad pH range (pH 4-12), with a pH of around 7 being recommended for most cases.[4][5][6]
-
Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[7] Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used and have been shown to significantly improve reaction rates.[2][3]
-
Steric Hindrance: If your azide (B81097) or alkyne substrates are particularly bulky, this can impede the reaction.[2]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[2]
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, leading to the formation of a diacetylene byproduct (Glaser coupling).[4] This is particularly prevalent when the reaction is exposed to oxygen.[4] The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction.[2]
Q3: My biomolecule is being damaged during the reaction. How can I prevent this?
A3: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules, for instance, through the oxidation of amino acid residues like histidine.[4][8][9] The use of a copper-chelating ligand like THPTA can help protect biomolecules from these harmful byproducts.[4][8] Aminoguanidine (B1677879) can also be added to suppress side reactions between dehydroascorbate (an oxidation product of ascorbic acid) and protein side chains, particularly arginine.[4]
Q4: How can I remove the copper catalyst after the reaction is complete?
A4: Residual copper can be toxic to cells and interfere with downstream applications, making its removal critical, especially in biological and pharmaceutical contexts.[10] Common methods for copper removal include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[4][8][10][11]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[10][11]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[10]
-
Dialysis: For macromolecular products like proteins, dialysis against a buffer containing EDTA is an effective method.[10][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) to inactive Cu(II) | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use a reducing agent like sodium ascorbate.[2] |
| Inappropriate buffer | Avoid Tris buffer. Use non-coordinating buffers like HEPES or phosphate buffer.[2] | |
| Suboptimal ligand | Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst and accelerate the reaction.[2][3] | |
| Steric hindrance of substrates | If possible, redesign substrates to reduce steric bulk near the reacting groups. | |
| Formation of Alkyne Homodimer | Presence of oxygen | Thoroughly degas all solutions and maintain an inert atmosphere throughout the reaction.[2][4] |
| Degradation of Biomolecules | Reactive oxygen species (ROS) generation | Use a protective ligand like THPTA.[4][8] Add aminoguanidine to protect arginine residues.[4] |
| Difficulty in Product Purification | Persistent copper contamination | Employ copper removal techniques such as chelation with EDTA, solid-phase scavengers, or dialysis for macromolecules.[4][8][10][11][13] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
-
In a reaction vessel, dissolve the alkyne (1 equivalent) and azide (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution. For a 1 mol% catalyst loading, mix CuSO₄·5H₂O (0.01 equivalents) and a stabilizing ligand like THPTA (0.05 equivalents) in degassed water.
-
To the reaction mixture, add the freshly prepared catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1 equivalents) in degassed water.
-
Stir the reaction at room temperature under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a suitable work-up and purification procedure to remove the copper catalyst and isolate the product.
Protocol 2: Copper Removal using an EDTA Wash
This protocol is suitable for products soluble in an organic solvent that is immiscible with water.[10]
-
After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA, adjusted to pH 8.
-
Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Carefully drain the lower aqueous layer.
-
Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[10]
-
Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[10]
Visualizations
Caption: The catalytic cycle of the CuAAC reaction and a common side reaction.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Free Click Chemistry [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
troubleshooting low yields in bioconjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during bioconjugation experiments, with a focus on resolving issues related to low reaction yields.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Question 1: My conjugation yield is extremely low or zero. Where should I start troubleshooting?
A low or non-existent yield in a bioconjugation reaction typically points to issues in one of three primary areas: the biomolecule's reactive groups, the linker or payload's reactivity, or the reaction conditions themselves.
A logical workflow can help diagnose the issue. Start by evaluating the integrity and reactivity of your starting materials before scrutinizing the reaction parameters.
Question 2: How can I be sure my protein's functional groups are available for conjugation?
The availability of target functional groups on your biomolecule is critical for a successful reaction. Inaccessibility or inactivation of these groups is a frequent cause of low yields.[1][2]
Potential Cause 1: Inactive Thiol Groups in Cysteine Residues Cysteine residues can form disulfide bonds with each other (cystine), which means the free sulfhydryl (-SH) group is unavailable to react with thiol-reactive linkers like maleimides.[2] This is a common issue in antibody conjugation where interchain disulfides must first be reduced.[3]
-
Solution: Before conjugation, treat your protein with a mild reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to break existing disulfide bonds.[2][4] It is crucial to completely remove the reducing agent before adding the conjugation reagent, as it will compete with your protein for the linker.[2]
Potential Cause 2: Sterically Hindered Functional Groups The target amino acids (e.g., lysines, cysteines) may be buried within the protein's three-dimensional structure, making them inaccessible to the linker.[1][2]
-
Solution: Consider using a longer linker to overcome steric hindrance.[1] In some cases, introducing a mild denaturant can help expose buried residues, but this must be done cautiously to avoid irreversible damage to the protein's function.[2] For recombinant proteins, genetic manipulation can be used to move or introduce more accessible reactive sites.[1][5]
Potential Cause 3: Interfering Buffer Components Common buffer components can contain functional groups that compete with your biomolecule. For example, Tris buffer contains primary amines that will compete with lysine (B10760008) side chains in NHS-ester reactions.[6] Other additives like sodium azide (B81097) or BSA can also interfere with the conjugation reaction.
-
Solution: Perform a buffer exchange into a non-interfering buffer (e.g., PBS, MES, or HEPES) prior to conjugation.[2][7] Ensure your antibody preparation is of high purity (>95%) and free from protein stabilizers like BSA.
Question 3: My linker/payload reagent might be the problem. How do I check its viability?
The chemical stability and solubility of the conjugation reagent are as important as the reactivity of the biomolecule.
Potential Cause 1: Reagent Degradation Many crosslinkers, particularly NHS esters and maleimides, are susceptible to hydrolysis, which renders them inactive.[7] This can be caused by improper storage (exposure to moisture) or by reaction conditions, such as high pH.[2][7]
-
Solution: Store reagents under the recommended conditions, typically at -20°C in a desiccated environment.[2] Allow vials to equilibrate to room temperature before opening to prevent condensation.[2] Always use fresh, high-quality reagents and prepare stock solutions immediately before use.[7]
Potential Cause 2: Poor Reagent Solubility Many linker-payloads are hydrophobic and have low solubility in aqueous reaction buffers, leading to precipitation and a lower effective concentration.[2][8]
-
Solution: Dissolve the reagent in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) first, then add it to the protein solution dropwise while gently vortexing.[7] Avoid using a large volume of the organic solvent, as it can denature the protein. Using linkers that contain hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can also improve water solubility.[7]
Question 4: I've confirmed my starting materials are good. How do I optimize the reaction conditions?
Even with reactive starting materials, suboptimal reaction conditions can drastically lower your yield.
Potential Cause 1: Incorrect Molar Ratio Using too little of the linker/payload reagent will result in an incomplete reaction.
-
Solution: Use a molar excess of the linker to drive the reaction to completion.[2] The optimal ratio depends on the number of available functional groups and the desired degree of labeling. Start with a 10- to 20-fold molar excess of the linker over the biomolecule and optimize from there.[2][7]
Potential Cause 2: Suboptimal pH Each conjugation chemistry has a specific pH range for optimal performance. For example, NHS-ester reactions with amines are most efficient at a pH of 7.0-9.0, while maleimide (B117702) reactions with thiols are best performed at a pH of 6.5-7.5 to favor the thiol reaction and minimize hydrolysis.[7]
-
Solution: Ensure your reaction buffer is at the correct pH for your chosen chemistry. A buffer with a pKa near the target pH is recommended for stability.
Potential Cause 3: Aggregation During Reaction The conjugation process can sometimes induce protein aggregation, which removes soluble, reactive protein from the reaction and complicates purification.[7]
-
Solution: Aggregation can be mitigated by screening different buffer conditions (pH, ionic strength), lowering the reaction temperature, or including excipients like arginine in the reaction mixture.[7]
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | 10:1 to 20:1 (per free thiol) |
| pH | 7.0 - 9.0[7] | 6.5 - 7.5[7] |
| Temperature | 4°C to 25°C | 4°C to 25°C |
| Reaction Time | 30 min to 2 hours | 1 to 4 hours |
| Common Buffers | PBS, HEPES, Bicarbonate | PBS, MES, HEPES |
| Incompatible Buffers | Tris, Glycine (contain amines) | Buffers containing thiols (DTT, BME) |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP
This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
-
Prepare Protein: Dissolve the antibody in a suitable thiol-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10- to 20-fold molar excess of a freshly prepared TCEP solution to the antibody solution.[7]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes.[2]
-
Remove TCEP: Immediately remove the excess TCEP using a desalting column or spin filter equilibrated with the desired conjugation buffer (e.g., PBS, pH 7.0).[2] This step is critical to prevent TCEP from reacting with your thiol-reactive linker.
-
Proceed to Conjugation: Use the reduced antibody immediately in the conjugation reaction.
Protocol 2: General Workflow for NHS-Ester Conjugation
This protocol provides a general workflow for conjugating an NHS-ester functionalized molecule to a protein's primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemistries used for bioconjugation? A1: The most common bioconjugation strategies target primary amines (on lysine residues and the N-terminus) using N-hydroxysuccinimide (NHS) esters, and sulfhydryl groups (on cysteine residues) using maleimides.[7][9] Other chemistries target carbonyls (aldehydes and ketones) or use click chemistry for bioorthogonal reactions.[7]
Q2: How do I determine if my conjugation was successful and what the yield is? A2: Several analytical techniques can be used. UV-Vis spectroscopy is often the simplest method to calculate the degree of labeling (DoL) or drug-to-antibody ratio (DAR) if the drug/linker has a distinct absorbance from the protein.[10] SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.[10] For more detailed characterization, techniques like Hydrophobic Interaction Chromatography (HIC) can resolve species with different DARs, while mass spectrometry provides an exact mass of the conjugate.[10][11]
Q3: What is the best way to purify my bioconjugate? A5: The choice of purification method depends on the properties of your bioconjugate and the impurities to be removed.[12] Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates based on size, effective for removing unconjugated small molecule linkers and payloads.[7][13]
-
Tangential Flow Filtration (TFF): Often used in larger-scale processes for buffer exchange and removing small molecules.[9]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and is particularly useful for separating antibody-drug conjugates (ADCs) with different drug loads.[10]
-
Ion-Exchange Chromatography (IEX): Separates based on charge.[7][13]
Q4: How can I achieve site-specific conjugation? A4: Site-specific conjugation is desirable for creating homogeneous conjugates and preserving the biomolecule's function.[7] This can be achieved by targeting a unique functional group, such as a single engineered cysteine residue.[3] Other advanced techniques include the incorporation of unnatural amino acids with unique functional groups or enzymatic ligation methods.[1] These methods provide precise control over the conjugation site, minimizing off-target reactions.
Q5: My antibody is very dilute (<0.5 mg/mL). Can I still use it for conjugation? A5: Low protein concentration can reduce conjugation efficiency. It is recommended to use an antibody with a starting concentration greater than 0.5 mg/mL. If your antibody is too dilute, you can use a centrifugal concentration device to increase its concentration before proceeding with the reaction.
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. lonza.com [lonza.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Aggregation of PEGylated Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of PEGylated nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after PEGylation?
Aggregation of PEGylated nanoparticles can stem from several factors:
-
Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation.[1]
-
Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent nanoparticles from aggregating, especially in solutions with high ionic strength.[1]
-
Suboptimal pH: The pH of the solution can influence the surface charge of the nanoparticles and the conformation of the PEG chains, potentially reducing stability and causing aggregation.[1][2]
-
High Ionic Strength: High salt concentrations can screen the surface charges on nanoparticles, which diminishes electrostatic repulsion and promotes aggregation due to dominant van der Waals forces.[1][3]
-
Poor Quality of PEG Reagent: The purity and quality of the PEG reagent can affect the efficiency of the PEGylation reaction.
-
Improper Reaction Conditions: Factors such as reaction time, temperature, and inadequate mixing can negatively impact the success of the PEGylation process.[1]
Q2: How does the molecular weight (MW) of PEG affect nanoparticle stability?
Longer PEG chains generally offer better steric stabilization.[4] Increasing the PEG molecular weight creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions between nanoparticles.[4] However, excessively long PEG chains can sometimes lead to the aggregation or destruction of certain types of nanoparticles, like liposomes.[5] For some nanoparticles, a PEG MW greater than 5 kDa may even decrease circulation time.[5]
Q3: What is the role of PEG density in preventing aggregation?
PEG density on the nanoparticle surface is a critical factor for stability.[4][5] At low densities, PEG chains adopt a "mushroom" conformation, offering some steric hindrance. As the density increases, the chains extend into a "brush" conformation, creating a much more effective barrier against aggregation.[5] A dense brush conformation is often required to prevent protein adsorption and subsequent clearance by the mononuclear phagocyte system (MPS).[5][6]
Q4: Can the storage buffer cause my PEGylated nanoparticles to aggregate?
Yes, the composition of the storage buffer is crucial. A buffer with high ionic strength (like PBS) can lead to aggregation, particularly for nanoparticles that rely on electrostatic repulsion for stability.[1] The ions in the buffer can shield the surface charges, reducing the repulsive forces between particles.[1] It is generally recommended to store purified PEGylated nanoparticles in a buffer with a pH and ionic strength that have been optimized for their stability, often a low ionic strength buffer.[1]
Troubleshooting Guides
Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
| Possible Cause | Troubleshooting Step |
| Rapid Change in Surface Charge | Add the PEG solution dropwise while gently stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating.[7] |
| Solvent Mismatch | Ensure the solvent used for the PEG reagent is miscible with the nanoparticle suspension and does not independently cause precipitation. |
| Incorrect pH | Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the specific PEGylation chemistry being used.[1] |
Issue 2: Aggregation is observed after the PEGylation reaction and purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of PEG to nanoparticles.[1] |
| Insufficient PEG Surface Density | Increase the concentration of the PEG reagent used in the reaction to achieve a higher grafting density on the nanoparticle surface.[1] |
| Harsh Purification Methods | Employ gentle purification techniques like dialysis or tangential flow filtration. Avoid excessive centrifugation speeds that can lead to irreversible aggregation.[1] |
| Inappropriate Storage Buffer | Resuspend the purified PEGylated nanoparticles in a buffer with an optimized pH and low ionic strength to maintain stability.[1] |
Quantitative Data Summary
Table 1: Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life
| Nanoparticle Type | PEG Molecular Weight (kDa) | Circulation Half-Life (min) |
| Micelles | 5 | 4.6 |
| Micelles | 10 | 7.5 |
| Micelles | 20 | 17.7 |
| Data synthesized from literature.[4] |
Table 2: Influence of PEG Surface Density on In Vitro Mucin Binding
| Target PEG Content (% w/w) | Surface PEG Density (chains/100 nm²) | Mucin Bound (μg/m²) |
| 0% | 0 | ~180 |
| 2% | ~15 | ~160 |
| 3% | ~25 | ~150 |
| 5% | ~40 | ~100 |
| 10% | ~80 | ~50 |
| Data adapted from studies on PLGA-PEG nanoparticles.[8] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Assessing Aggregation
Objective: To determine the hydrodynamic diameter and size distribution of PEGylated nanoparticles to assess the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Ensure the sample is free of large contaminants by filtering through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm), if applicable.
-
Dilute the nanoparticle suspension to an appropriate concentration using the storage buffer or deionized water to avoid multiple scattering effects. The solution should be transparent to slightly hazy.[9]
-
It is recommended to use a buffer with a low salt concentration (e.g., 10 mM KNO3) rather than pure deionized water to screen electrostatic interactions that can affect the measured size.[9]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for the recommended time.
-
Select an appropriate measurement cuvette and ensure it is clean and free of dust.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index), temperature, and scattering angle.
-
-
Measurement:
-
Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (at least three) to ensure reproducibility.
-
-
Data Interpretation:
-
Analyze the size distribution graph. A single, narrow peak indicates a monodisperse sample.
-
The presence of multiple peaks or a broad peak at a larger size range is indicative of aggregation.[10]
-
The Polydispersity Index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse nanoparticle populations.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Visualizing Aggregation
Objective: To directly visualize the morphology and aggregation state of PEGylated nanoparticles.
Methodology:
-
Grid Preparation:
-
Select a TEM grid with a suitable support film (e.g., carbon-coated copper grid).
-
The grid may be glow-discharged to render the surface hydrophilic, which can improve sample spreading.
-
-
Sample Deposition:
-
Dilute the nanoparticle suspension to an optimal concentration in a suitable volatile solvent (e.g., deionized water).
-
Briefly sonicate the diluted suspension to break up any loose agglomerates.[11]
-
Place a small droplet (e.g., 5-10 µL) of the nanoparticle solution onto the grid.[11]
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
-
Staining and Drying:
-
Wick away the excess liquid with filter paper.
-
If necessary for contrast, negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Allow the grid to completely air-dry before loading it into the TEM.
-
-
Imaging and Interpretation:
-
Acquire images at various magnifications.
-
Observe the distribution of nanoparticles on the grid. Well-dispersed, individual particles indicate a stable formulation.
-
The presence of large clusters of nanoparticles confirms aggregation.[12] TEM allows for the direct visualization of the size and morphology of these aggregates.
-
Visualizations
Caption: A flowchart for troubleshooting nanoparticle aggregation.
Caption: Factors governing nanoparticle stability and aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanocomposix.com [nanocomposix.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.colostate.edu [research.colostate.edu]
- 10. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 11. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
Technical Support Center: Controlling Intracellular Drug Release
Welcome to the technical support center for controlling intracellular drug release. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for controlling intracellular drug release?
A1: Intracellular drug release is primarily controlled through the design of the drug delivery system. The two main strategies involve using cleavable or non-cleavable linkers to attach the drug to a carrier, such as an antibody or nanoparticle.[1][2]
-
Cleavable Linkers: These are designed to break and release the drug in response to specific triggers within the intracellular environment.[2] Common triggers include:
-
Enzymes: Linkers can be designed to be cleaved by enzymes that are highly active inside tumor cells, such as cathepsin B.[1]
-
pH: The lower pH of endosomes and lysosomes (pH 5.0-6.5) compared to the bloodstream (pH 7.4) can be used to trigger the release from pH-sensitive carriers.[3]
-
Redox Potential: The higher concentration of reducing agents like glutathione (B108866) inside cells can cleave disulfide-based linkers, releasing the drug.[]
-
-
Non-Cleavable Linkers: These linkers are more stable and release the drug only after the carrier molecule (e.g., an antibody) is completely broken down within the lysosome.[1][2] This strategy offers maximum plasma stability.[2]
-
Stimuli-Responsive Systems: Nanocarriers can be engineered to release drugs in response to internal (endogenous) or external (exogenous) stimuli.[5][6]
Q2: What are the major challenges in achieving controlled intracellular drug release?
A2: A significant challenge is balancing the stability of the drug carrier in systemic circulation with efficient drug release inside the target cells.[1][] Premature drug release can lead to off-target toxicity, while insufficient release at the target site reduces therapeutic efficacy.[1][] Another major hurdle is overcoming endosomal entrapment, where the drug carrier is taken up by the cell but remains trapped within endosomes, preventing the drug from reaching its intracellular target.
Q3: How can I improve the stability of my drug-linker conjugate in plasma?
A3: To enhance plasma stability and prevent premature drug release, consider the following strategies:
-
Linker Chemistry Modification:
-
Introduce steric hindrance near the cleavage site to protect it from non-specific enzymatic cleavage in the bloodstream.[] For example, adding methyl groups to disulfide linkers can increase their stability.[]
-
Adjust the electronic properties of the linker. For acid-sensitive linkers, adding electron-withdrawing or electron-donating groups can modulate their hydrolysis rate.[]
-
Utilize non-cleavable linkers for maximum stability.[2]
-
-
PEGylation: Modifying the surface of nanocarriers with polyethylene (B3416737) glycol (PEG) can increase their circulation time by helping them evade the immune system.[9]
-
Tandem-Cleavage Linkers: This approach requires two sequential enzymatic cleavages to release the drug, which can significantly improve stability in circulation while maintaining potency.[10]
Troubleshooting Guides
Problem 1: Low therapeutic efficacy despite successful cellular uptake.
This issue often points to problems with drug release or degradation within the cell.
| Possible Cause | Suggested Solution | Verification Method |
| Endosomal/Lysosomal Entrapment: The drug carrier is trapped in endosomes and cannot release its payload into the cytoplasm. | Incorporate endosomal escape moieties (e.g., proton sponges) into your delivery system. | Perform an endosomal escape assay (see Experimental Protocols). |
| Payload Degradation: The drug is degraded by lysosomal enzymes before it can reach its target.[11] | Use linkers that release the drug more rapidly upon entering the target compartment.[11] Alternatively, incorporate protective modifications to the drug molecule. | Measure the intracellular concentration of the active drug over time using techniques like LC-MS/MS. |
| Inefficient Linker Cleavage: The intracellular trigger (e.g., low pH, specific enzyme) is not sufficient to cleave the linker effectively. | Redesign the linker to be more sensitive to the specific intracellular environment. Screen a panel of linkers with varying cleavage kinetics. | Conduct in vitro cleavage assays under conditions mimicking the intracellular environment (e.g., acidic pH, presence of specific enzymes). |
Experimental Workflow for Troubleshooting Low Efficacy
Caption: Troubleshooting workflow for low therapeutic efficacy.
Problem 2: High off-target toxicity.
This often indicates premature drug release in the bloodstream before the carrier reaches the target cells.
| Possible Cause | Suggested Solution | Verification Method |
| Linker Instability in Plasma: The linker is cleaved non-specifically in the bloodstream, releasing the drug systemically.[11] | Redesign the linker for enhanced plasma stability.[11] Consider using a non-cleavable linker or a tandem-cleavage linker.[2][10] | Perform in vitro plasma stability assays to screen for optimal linkers. |
| Non-specific Uptake by Healthy Tissues: The drug carrier is taken up by non-target cells. | Enhance targeting by conjugating ligands (e.g., antibodies, peptides) to the carrier surface that bind to receptors overexpressed on target cells.[12] | Conduct biodistribution studies in animal models to assess tissue-specific accumulation. |
Signaling Pathway for Targeted Drug Delivery and Release
Caption: Pathway of targeted intracellular drug delivery.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature drug release.
Methodology:
-
Prepare the drug-carrier conjugate at a known concentration.
-
Incubate the conjugate in fresh plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots of the plasma mixture.
-
Stop the reaction, for example, by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the released drug and the intact conjugate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of drug released over time to determine the stability profile.
Protocol 2: Intracellular Drug Release Kinetics Assay
Objective: To quantify the rate and extent of drug release from a carrier system inside target cells.
Methodology:
-
Load your nanocarrier system with a fluorescent drug (e.g., Doxorubicin). If the drug is not self-quenching at high concentrations, co-encapsulate a quencher molecule.[11]
-
Incubate the target cells with the drug-loaded nanocarriers for different durations.[11]
-
At each time point, wash the cells thoroughly to remove any extracellular nanoparticles.[11]
-
Lyse the cells to release the intracellular contents.[11]
-
Measure the fluorescence intensity of the drug in the cell lysate using a fluorometer or a microplate reader.[11] An increase in fluorescence over time indicates drug release from the quenched state within the nanocarrier.
-
To create a standard curve for quantification, lyse untreated cells and add known concentrations of the free drug.[11]
Protocol 3: Endosomal Escape Assay
Objective: To determine if the drug carrier can escape the endo-lysosomal pathway and deliver its payload to the cytoplasm.
Methodology:
-
Label the drug carrier with a pH-sensitive fluorescent dye that exhibits a significant change in fluorescence intensity or emission wavelength between the acidic environment of the endosome and the neutral pH of the cytoplasm.
-
Alternatively, co-load the carrier with a membrane-impermeable dye (e.g., calcein) that will be released into the cytoplasm upon endosomal escape.
-
Incubate the target cells with the labeled carrier.
-
Use live-cell confocal microscopy to visualize the subcellular localization of the carrier and the release of the dye into the cytoplasm over time.
-
Quantify the fluorescence signal in the cytoplasm to assess the efficiency of endosomal escape.
Logical Relationship of Factors Affecting Intracellular Drug Release
Caption: Factors influencing intracellular drug release rates.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 5. Stimuli Responsive Drug Delivery Systems: Types, Mechanisms, and Pharmaceutical Applications [journals.ekb.eg]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Stimulus-Responsive Nanomedicines for Disease Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
challenges in formulating drugs for intravenous administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the formulation of drugs for intravenous (IV) administration.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation and testing of intravenous drugs.
Issue: Poor Aqueous Solubility of the Active Pharmaceutical Ingredient (API)
Question: My API has low aqueous solubility, making it difficult to achieve the desired concentration for my IV formulation. What can I do?
Answer:
Poor aqueous solubility is a common hurdle in IV formulation development.[1][2][3] An improperly dissolved drug can lead to precipitation upon administration, potentially causing vascular occlusion and other adverse effects.[4] Here are several strategies to enhance solubility:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[1][5] However, the final pH must remain within a physiologically acceptable range (typically pH 2-11 for IV administration) to avoid irritation at the injection site.[6]
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs), can increase the solubility of hydrophobic drugs.[7] It's crucial to use the minimum effective concentration of co-solvents and to assess their potential for hemolysis and irritation.
-
Surfactants and Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[1][8] Polymeric micelles are a particularly promising approach for solubilizing poorly soluble APIs for injection.[2][8]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility.
-
Salt Formation: For weakly acidic or basic drugs, forming a salt can dramatically improve aqueous solubility.[4]
The following workflow can guide your approach to addressing solubility challenges:
References
- 1. pharmanow.live [pharmanow.live]
- 2. pharmtech.com [pharmtech.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Validation & Comparative
A Head-to-Head Comparison: Azide-PEG12-alcohol vs. Alternative Heterobifunctional Linkers
For researchers, scientists, and drug development professionals, the choice of a heterobifunctional linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of Azide-PEG12-alcohol with other widely used heterobifunctional linkers, focusing on key performance metrics to inform rational linker design.
This compound is a PEGylated linker featuring a terminal azide (B81097) group and a terminal hydroxyl group. The azide enables highly specific and efficient "click chemistry" reactions, while the hydroxyl can be further functionalized. The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, a crucial feature for mitigating aggregation of conjugates carrying hydrophobic payloads and improving in-vivo pharmacokinetics.[1][2] Alternatives typically rely on different reactive chemistries, such as N-hydroxysuccinimide (NHS) esters for targeting amines (e.g., lysine (B10760008) residues) or maleimides for targeting thiols (e.g., cysteine residues).[3][4]
Quantitative Performance Comparison
The selection of a linker is a trade-off between reaction efficiency, specificity, and the stability of the resulting bond. Azide-based click chemistry offers significant advantages in terms of yield and bioorthogonality, while established methods like NHS ester chemistry provide a robust, albeit less specific, alternative.
Table 1: Reaction Efficiency and Specificity
This table compares the typical reaction parameters and outcomes for azide-based click chemistry versus the common amine-reactive NHS ester chemistry.
| Parameter | Azide (via Click Chemistry) | NHS Ester (Amine-Reactive) |
| Target Functional Group | Terminal or Strained Alkyne | Primary Amines (e.g., Lysine) |
| Reaction Type | Cycloaddition (e.g., CuAAC, SPAAC) | Nucleophilic Acyl Substitution |
| Specificity | High (Bioorthogonal)[5] | Moderate (Can react with multiple lysines)[5] |
| Typical Reaction pH | 4.0 - 9.0[4] | 7.0 - 9.0[6] |
| Typical Reaction Time | 0.5 - 4 hours[4] | 1 - 4 hours[6] |
| Typical Yield | Very High (>95%)[4][7] | Moderate to High (Variable)[5] |
| Key Side Reaction | Minimal[5] | Hydrolysis of the ester[5][6] |
Data synthesized from multiple sources.[4][5][6][7]
Table 2: Linkage Stability
The stability of the formed covalent bond is paramount for in-vivo applications, ensuring the integrity of the conjugate until it reaches its target. The triazole linkage formed via click chemistry is exceptionally robust compared to other common linkages.[8][9]
| Linkage Type | Formed From | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | Azide + Alkyne | Very High | Generally inert to hydrolysis, oxidation, reduction, and proteases.[9][10][11] |
| Amide | NHS Ester + Amine | High | Susceptible to enzymatic cleavage by proteases; requires strong acid/base for hydrolysis.[9] |
| Thioether | Maleimide (B117702) + Thiol | High | Generally stable, but maleimide can undergo ring-opening hydrolysis. |
| Ester | Carboxylic Acid + Alcohol | Moderate | Susceptible to hydrolysis catalyzed by acids, bases, or esterase enzymes.[9] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-Dependent | Stable at neutral pH, but hydrolyzes under acidic conditions (e.g., lysosomes).[9] |
Data synthesized from multiple sources.[9][10][11]
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
The PEG component of the linker significantly influences the ADC's properties. While this table does not compare different chemistries, it highlights how altering the PEG length—an alternative design choice—impacts performance. Longer PEG chains generally improve PK profiles but may slightly decrease in-vitro potency.
| Linker | ADC Clearance (in mice) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Short PEG (e.g., PEG4) | Faster | Generally lower | [12] |
| Medium PEG (e.g., PEG8, PEG12) | Slower | Often Optimal | [12][13] |
| Long PEG (e.g., PEG24) | Slowest | May not offer further benefit over medium lengths | [13][14] |
Results are context-dependent (antibody, payload, target) and synthesized from multiple preclinical studies.[12][13][14]
Core Methodologies and Workflows
The choice of linker dictates the entire bioconjugation workflow. Azide-based strategies rely on bioorthogonal chemistry, often involving a two-step process, whereas traditional methods like NHS-ester coupling are typically single-step reactions.
Caption: Comparative workflows for bioconjugation strategies.
The azide-based approach provides greater control and specificity. For instance, a protein can be modified with an alkyne at a specific site, followed by the highly selective click reaction with the azide-PEG linker. This minimizes random conjugation and leads to a more homogeneous product.[5][]
Caption: Decision tree for selecting a heterobifunctional linker.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for antibody conjugation using click chemistry and a standard NHS ester linker.
Protocol 1: Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This two-step protocol first introduces an azide handle onto an antibody via an NHS ester reaction, followed by the copper-free click reaction.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester (or similar)
-
DBCO-functionalized payload
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba Spin)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Prepare antibody solution at 2-5 mg/mL in Reaction Buffer.
-
-
Azide Functionalization:
-
Prepare a 10 mg/mL stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.[16]
-
Remove excess, unreacted azide linker using a desalting column equilibrated with Reaction Buffer.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO.
-
Add a 3- to 5-fold molar excess of the DBCO-payload to the purified azide-functionalized antibody.[17]
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.[4] Some protocols optimize at higher temperatures (e.g., 50°C for 18h) for specific molecules like VHHs.[17]
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Antibody Conjugation via NHS Ester/Maleimide Chemistry (e.g., using SMCC)
This protocol describes a common method for linking a drug to an antibody by targeting lysine and cysteine residues.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
Thiol-containing payload (-SH)
-
TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction (if needed)
-
Anhydrous DMSO
-
Desalting columns
-
Reaction Buffer A: PBS, pH 7.2-8.0
-
Reaction Buffer B: PBS, pH 6.5-7.5
Procedure:
-
Antibody-Linker Reaction:
-
Prepare antibody solution at 2-10 mg/mL in Reaction Buffer A.
-
Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Reaction Buffer B.
-
-
Payload Conjugation:
-
If the payload is not already thiolated, it must be prepared separately.
-
If conjugating to native antibody cysteines, the interchain disulfides must first be partially reduced using a reagent like TCEP.[16]
-
Immediately add the purified, maleimide-activated antibody to the thiol-containing payload solution (in Buffer B). The molar ratio should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a free thiol like cysteine.
-
Purify the final ADC using SEC or affinity chromatography.
-
Characterize the conjugate to determine the DAR.
-
Conclusion
This compound, as a platform for click chemistry, offers superior specificity, reaction efficiency, and linkage stability compared to traditional heterobifunctional linkers like those based on NHS esters. The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, making it ideal for in-vivo applications where conjugate integrity is critical.[9] Furthermore, the hydrophilic PEG12 spacer is well-suited to improve the pharmacokinetic properties of ADCs and PROTACs, particularly those with hydrophobic payloads.
While chemistries like NHS-ester/maleimide coupling are well-established and effective, they offer less control over the site of conjugation, potentially leading to heterogeneous mixtures.[5] The optimal choice of linker ultimately depends on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. For applications demanding high homogeneity, stability, and a well-defined structure, the azide-based click chemistry approach is a demonstrably superior strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of PEG4, PEG8, and PEG12 Spacers in Bioconjugation
The selection of a linker is a critical step in the development of bioconjugates, influencing their efficacy, stability, and pharmacokinetic profiles. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) spacers, prized for their hydrophilicity, biocompatibility, and ability to enhance the solubility of conjugated molecules.[1][2] This guide provides a detailed comparison of short-chain PEG spacers—specifically PEG4, PEG8, and PEG12—to assist researchers, scientists, and drug development professionals in optimizing their bioconjugate design. The length of the PEG spacer can significantly impact the physicochemical and biological properties of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other bioconjugates.[1][3]
The core function of a PEG spacer is to bridge a payload, such as a small molecule drug, to a biological entity, like an antibody. The length of this spacer is not arbitrary; it dictates the spatial separation between the two conjugated molecules, which can be crucial for maintaining the biological activity of the protein and ensuring the payload can reach its target.[2] Shorter PEG spacers are often used to create more compact conjugates, while longer linkers may be necessary to overcome steric hindrance and improve solubility.[1]
Impact on Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the incorporation of a PEG spacer can mitigate the hydrophobicity of the cytotoxic payload, leading to improved solubility and stability, especially at higher drug-to-antibody ratios (DARs).[4] The length of the PEG chain has been shown to directly influence the pharmacokinetic profile of an ADC, with longer chains generally leading to slower clearance and increased overall exposure.[4]
| PEG Spacer Length | Average DAR | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | - | ~8.5 | 1.0 |
| PEG2 | - | ~7.0 | 0.82 |
| PEG4 | 2.5 | ~5.5 | 0.65 |
| PEG6 | 5.0 | ~4.0 | 0.47 |
| PEG8 | 4.8 | ~2.5 | 0.29 |
| PEG12 | 3.7 | ~2.5 | 0.29 |
| PEG24 | 3.0 | ~2.5 | 0.29 |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8 and studies on tetrazine linkers.[1][5]
Influence on PROTAC Efficacy
For PROTACs, the PEG linker is a critical component that bridges the target protein ligand and the E3 ligase recruiter. The length of this linker is a key determinant in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[6] An optimal linker length is necessary to manage the spatial orientation and proximity of the target protein and the E3 ligase.[6] A linker that is too short can cause steric hindrance, while an overly long linker might result in a non-productive complex.[6] Studies have shown that varying the PEG linker length can significantly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[6]
| Linker Feature | Short PEG Linkers (e.g., PEG4) | Intermediate PEG Linkers (e.g., PEG8) | Long PEG Linkers (e.g., PEG12) |
| Ternary Complex Formation | May lead to steric hindrance, preventing stable complex formation. | Often optimal for promoting productive ternary complex formation. | May result in a non-productive complex due to excessive distance. |
| Degradation Efficacy | Potency can be reduced due to inefficient complex formation. | Frequently associated with improved degradation potency (lower DC50) and higher maximal degradation (Dmax). | Efficacy is highly dependent on the specific target and E3 ligase combination; can be less effective if the complex is not oriented for ubiquitination. |
| Solubility & Permeability | Generally good, but may be less effective at solubilizing highly hydrophobic moieties compared to longer PEGs. | Provides a good balance of hydrophilicity for solubility while often maintaining cell permeability. | Excellent for enhancing solubility, but the increased length and hydrophilicity can sometimes negatively impact cell permeability. |
General Bioconjugation and Pharmacokinetic Properties
The length of a PEG spacer also has a profound effect on the overall pharmacokinetic properties of a bioconjugate. By increasing the hydrophilicity and hydrodynamic size, PEGylation can lead to a longer circulation half-life and altered biodistribution.[2][7]
| Property | PEG4 | PEG8 | PEG12 |
| Hydrophilicity | Increases hydrophilicity and solubility of the conjugate.[2] | Further enhances hydrophilicity compared to PEG4. | Offers the highest level of hydrophilicity among the three, significantly improving solubility.[8] |
| Pharmacokinetics | Contributes to a longer circulation half-life compared to non-PEGylated molecules.[2] | Generally provides a more significant extension of plasma half-life than PEG4.[1] | Tends to provide the longest circulation time, although the effect can plateau with longer PEG chains.[1][8] |
| Binding Affinity (IC50) | In some cases, shorter linkers can result in higher binding affinity (lower IC50).[1] | The impact on binding affinity is context-dependent and needs to be empirically determined. | Longer linkers may sometimes lead to a slight decrease in binding affinity.[8] |
| Renal Clearance | Can reduce renal clearance compared to non-PEGylated small molecules.[9] | Further reduces renal clearance due to increased hydrodynamic size.[9] | Provides the most significant reduction in renal clearance among the three. |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to an antibody can be determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[1][5]
Hydrophobic Interaction Chromatography (HIC) Method: [5]
-
An ADC sample, purified by size-exclusion chromatography, is injected onto an HIC column.
-
The column is equilibrated with a high-salt mobile phase.
-
A decreasing salt gradient is used to elute the different ADC species.
-
Species with a higher number of conjugated drug-linkers are more hydrophobic and will elute later.
-
The average DAR is calculated based on the peak areas of the different species.[5]
UV-Vis Spectroscopy Method: [5]
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[1]
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[1]
-
The DAR is determined by the molar ratio of the drug to the antibody.[1]
In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the bioconjugate in plasma over time.[5]
-
The ADC is incubated in plasma (e.g., human or mouse) at 37°C.
-
Aliquots of the plasma sample are taken at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
The amount of intact ADC remaining at each time point is quantified, often by methods like ELISA or LC-MS.
-
Stability is reported as the percentage of intact ADC over time.[5]
Competitive Binding Assay
This assay determines the binding affinity of a PEGylated ligand to its target receptor.[1]
-
Cells or membranes expressing the target receptor are prepared.
-
A radiolabeled or fluorescently labeled ligand with a known affinity for the receptor is used.
-
A competition experiment is set up by incubating the labeled ligand and the receptor with varying concentrations of the unlabeled PEGylated ligands (with different PEG spacer lengths).
-
The amount of bound labeled ligand is measured after washing away the unbound ligand.
-
The IC50 value (the concentration of unlabeled ligand that displaces 50% of the labeled ligand) is calculated. A lower IC50 indicates a higher binding affinity.[1]
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.[6]
-
Cell Culture and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then treated with various concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.[6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the level of protein degradation is determined by comparing the band intensity in PROTAC-treated samples to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Azide-PEG12-alcohol Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount to ensure the quality, efficacy, and safety of the final conjugate. This guide provides a comprehensive comparison of the mass spectrometry analysis of Azide-PEG12-alcohol with common alternative bifunctional polyethylene (B3416737) glycol (PEG) linkers. The information presented is supported by experimental data and detailed protocols to aid in the selection of appropriate analytical methodologies.
Introduction to this compound and its Alternatives
This compound is a heterobifunctional linker featuring a terminal azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further functionalization. Its discrete PEG length (dPEG®) ensures a defined molecular weight, simplifying mass spectrometry analysis compared to polydisperse PEG linkers.[1] Common alternatives for bioconjugation include linkers with different reactive functionalities, such as N-hydroxysuccinimide (NHS) esters for reaction with primary amines, and maleimides for reaction with thiols.
Comparative Mass Spectrometry Data
The choice of mass spectrometry technique, primarily Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), significantly impacts the analysis of PEG linkers.[2] MALDI-TOF typically produces singly charged ions, simplifying spectral interpretation, while ESI often generates multiply charged species, which can be beneficial for high-resolution mass analyzers.[3][4]
The following table summarizes the expected mass spectrometry data for this compound and two common alternatives, Alkyne-PEG4-NHS ester and Maleimide-PEG11-acid.
| Linker Name | Molecular Formula | Molecular Weight (Da) | Theoretical Monoisotopic Mass [M] (Da) | Expected ESI-MS Adducts (m/z) | Expected MALDI-TOF Adducts (m/z) | Potential Side Reactions Affecting MS |
| This compound | C26H53N3O13 | 627.72 | 627.3640 | [M+H]+, [M+Na]+, [M+K]+ | [M+Na]+, [M+K]+ | Reduction of azide to amine (-26 Da) during cleavage from solid support.[5] |
| Alkyne-PEG4-NHS ester | C17H24N2O9 | 404.38 | 404.1536 | [M+H]+, [M+Na]+, [M+K]+ | [M+Na]+, [M+K]+ | Hydrolysis of NHS ester; side reactions with hydroxyl groups on Ser, Thr, Tyr.[6][7] |
| Maleimide-PEG11-acid | C31H51NO16 | 693.74 | 693.3208 | [M-H]-, [M+Na-2H]-, [M+Na]+, [M+K]+ | [M+Na]+, [M+K]+ | Reaction of maleimide (B117702) with free amines at pH ≥ 7.5.[8] |
Experimental Protocols
Detailed methodologies for the mass spectrometry analysis of PEG linkers are crucial for obtaining reliable and reproducible data.
Protocol 1: ESI-MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile (B52724)/water with 0.1% formic acid to a final concentration of 1 mg/mL.[2] For charge reduction, a post-column addition of a charge stripping agent like triethylamine (B128534) can be employed.[9]
-
Instrumentation (Q-TOF Mass Spectrometer): [10]
-
Chromatography: Use a C18 column (e.g., 2.1 × 150 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[10]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 300 - 3000.[10]
-
Calibration: Calibrate the instrument using a standard mixture of known molecular weights.
-
-
-
Data Analysis: Identify peaks corresponding to the protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) adducts.[2] The characteristic repeating unit of PEG (44.0262 Da) will be observed between adjacent peaks in polydisperse samples.[9]
Protocol 2: MALDI-TOF MS Analysis of Functionalized PEG Linkers
-
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[13]
-
Cationizing Agent: To promote the formation of specific adducts, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix solution.[12]
-
Spotting: Mix the linker sample (typically 1 mg/mL) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation (MALDI-TOF Mass Spectrometer): [13]
-
Ionization Mode: Positive ion reflector mode.
-
Laser Intensity: Use the minimum laser power necessary for good signal-to-noise to avoid in-source fragmentation.
-
-
Data Analysis: The resulting spectrum will primarily show singly charged sodiated ([M+Na]+) and/or potassiated ([M+K]+) adducts.[1][14]
Visualizing Experimental Workflows
General Workflow for Mass Spectrometry Analysis of PEG Linkers
Caption: General workflow for the mass spectrometry analysis of PEG linkers.
Fragmentation Pathway of PEG Linkers
The fragmentation of the PEG backbone is a key consideration in the MS/MS analysis of these linkers.
Caption: Simplified fragmentation pathway of a PEG linker in CID-MS/MS.
Conclusion
The mass spectrometric analysis of this compound and its alternatives is a critical step in the characterization of bioconjugates. Both ESI-MS and MALDI-TOF MS are powerful techniques for determining the molecular weight and purity of these linkers. Careful consideration of potential side reactions, such as the reduction of azides or hydrolysis of NHS esters, is essential for accurate data interpretation. The provided protocols and workflows offer a robust framework for researchers to develop and validate their analytical methods for these important bioconjugation reagents.
References
- 1. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bath.ac.uk [bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Characterization of PEGylated Molecules: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount for ensuring product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose, offering detailed structural and quantitative information. This guide provides an objective comparison of NMR techniques with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.
Probing the Structure of PEGylated Molecules with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method to gain atomic-level insights into the structure and purity of PEGylated molecules. The most commonly employed technique is ¹H NMR, which can be used to determine the molecular weight, degree of PEGylation, and conjugation efficiency.[1] A key consideration in the ¹H NMR analysis of large polymers like polyethylene (B3416737) glycol (PEG) is the natural abundance of ¹³C (1.1%). The coupling between ¹³C and adjacent ¹H atoms can lead to satellite peaks that, if not correctly identified, may result in erroneous quantification.[2] However, these ¹³C satellite peaks can also be advantageously used for a more accurate determination of molecular weight and conjugation efficacy.[1]
For more complex PEGylated biologics, such as proteins and lipids, advanced NMR techniques are often required. Two-dimensional (2D) NMR experiments, like ¹H-¹³C HSQC, can provide detailed information on the higher-order structure and confirm the site of PEGylation. Solid-state NMR is also proving to be a valuable tool for characterizing large PEGylated proteins that are challenging to analyze in solution.[3][4]
Quantitative Analysis of PEGylation: A Comparison of Methods
The ability to accurately quantify the extent of PEGylation is critical for product consistency and performance. Quantitative NMR (qNMR) has become a primary method for this, offering a direct and absolute quantification without the need for identical reference standards.[5][6][7]
| Parameter | ¹H NMR | qNMR | Size Exclusion Chromatography (SEC) | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) |
| Primary Measurement | Determination of molecular weight, purity, and degree of PEGylation by comparing integral values of characteristic peaks.[1] | Absolute quantification of PEG content and degree of PEGylation using an internal or external standard.[8] | Separation based on hydrodynamic volume to determine molecular weight distribution and aggregation.[1] | Measurement of mass-to-charge ratio to determine molecular weight and distribution.[1] |
| Key Advantages | Non-destructive, provides detailed structural information, relatively fast.[9] | High precision and accuracy, primary analytical method, does not require a specific standard of the analyte. | Good for assessing polydispersity and detecting aggregates. | High sensitivity, provides molecular weight distribution.[10] |
| Limitations | Signal overlap can be an issue in complex molecules, requires careful interpretation of ¹³C satellite peaks.[1][10] | Requires careful sample preparation and parameter optimization for accurate results.[8] | Limited resolution for small changes in molecular weight, can be affected by molecule conformation.[1] | Can be challenging for large and heterogeneous molecules, potential for fragmentation. |
| Detection Limit | As low as 10 µg/mL for PEG in biological fluids.[9] | Dependent on the analyte and instrument sensitivity, but generally in the µg/mL range. | Typically in the µg/mL range. | Can reach the fmol to pmol range. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires accurate weighing of the sample and internal standard, and complete dissolution. | Requires sample dissolution in a suitable mobile phase and filtration. | Requires co-crystallization of the sample with a matrix. |
Experimental Protocols
Protocol 1: Determination of PEG Molecular Weight and Purity by ¹H NMR
Objective: To determine the number-average molecular weight (Mn) and purity of a PEG sample using ¹H NMR.
Materials:
-
PEG sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Internal standard (optional, e.g., maleic acid)
Procedure:
-
Accurately weigh a known amount of the PEG sample and the internal standard (if used).
-
Dissolve the sample and standard in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for quantitative accuracy (typically 5 times the longest T1).
-
Process the spectrum (phasing, baseline correction).
-
Integrate the characteristic signals:
-
PEG repeating unit (-OCH₂CH₂-): typically a sharp singlet around 3.64 ppm.
-
Terminal groups (e.g., -OH, -OCH₃): signals will be at different chemical shifts depending on the end group.
-
¹³C satellite peaks of the repeating unit: two smaller peaks flanking the main PEG signal.[2]
-
-
Calculation of Molecular Weight: Compare the integral of the terminal group signal to the integral of the main repeating unit signal or its ¹³C satellite peaks.[1]
-
Purity Assessment: Identify and integrate any impurity signals. The percentage purity can be calculated by comparing the integral of the PEG signals to the total integral of all signals (PEG + impurities).
Protocol 2: Quantification of PEGylation Degree in a PEGylated Protein by qNMR
Objective: To determine the average number of PEG chains conjugated to a protein.
Materials:
-
PEGylated protein sample
-
Deuterated solvent (e.g., D₂O with a suitable buffer)
-
Internal standard of known concentration (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tube
Procedure:
-
Prepare a stock solution of the internal standard with a precisely known concentration.
-
Accurately weigh the PEGylated protein sample and dissolve it in a known volume of the deuterated solvent containing a known amount of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum.
-
Integrate the following signals:
-
A well-resolved signal from the protein (e.g., aromatic protons).
-
The characteristic signal of the PEG repeating unit (~3.64 ppm).
-
The signal from the internal standard.
-
-
Calculation of PEGylation Degree:
-
Calculate the molar concentration of the protein using the integral of the protein signal relative to the internal standard.
-
Calculate the molar concentration of the PEG chains using the integral of the PEG signal relative to the internal standard.
-
The degree of PEGylation is the ratio of the molar concentration of PEG to the molar concentration of the protein.
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
Caption: General workflow for the NMR characterization of PEGylated molecules.
Caption: Comparison of NMR with alternative characterization techniques.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to CuAAC and SPAAC Reaction Kinetics for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of ligation chemistry is paramount to the success of synthesizing complex molecular architectures. Among the most powerful tools in the chemist's arsenal (B13267) are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both reactions yield a stable triazole linkage, their kinetic profiles and experimental requirements differ significantly, influencing their suitability for specific applications. This guide provides an objective comparison of their reaction kinetics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal click chemistry strategy.
Kinetic Performance: A Quantitative Comparison
The most significant distinction between CuAAC and SPAAC lies in their reaction rates. CuAAC reactions are renowned for their rapid kinetics, largely attributable to the copper(I) catalyst that dramatically lowers the activation energy of the cycloaddition. In contrast, SPAAC reactions, which obviate the need for a cytotoxic copper catalyst, are inherently slower, relying on the ring strain of the cyclooctyne (B158145) to drive the reaction forward.
The table below summarizes the typical second-order rate constants for both reactions, providing a clear quantitative comparison of their kinetic performance.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[1] | 10⁻³ to 1 M⁻¹s⁻¹[1] |
| General Reaction Speed | Very Fast[2] | Slower than CuAAC, typically by about 100-fold[1][3] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[2] | Excellent biocompatibility, making it ideal for live-cell and in vivo studies.[2] |
| Key Kinetic Influencers | - Copper source and concentration- Stabilizing ligands (e.g., THPTA, BTTAA)[1][3]- Ratio of copper to ligand[1][3]- Reducing agent (e.g., sodium ascorbate)[1][3] | - Structure and ring strain of the cyclooctyne (e.g., DBCO, BCN)[1][3]- Buffer type (HEPES often faster than PBS)- pH (higher pH generally increases rate)- Presence of PEG linkers |
Reaction Mechanisms and Experimental Workflow
To visually conceptualize the fundamental differences between these two powerful ligation techniques, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow for comparing their kinetics.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for understanding and optimizing bioconjugation strategies. Below are detailed protocols for measuring the kinetics of CuAAC and SPAAC reactions using common analytical techniques.
Protocol 1: Determining CuAAC Reaction Kinetics using ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the progress of a CuAAC reaction and determining its second-order rate constant using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the azide, alkyne, CuSO₄, ligand, and internal standard in the chosen deuterated solvent. A freshly prepared solution of sodium ascorbate is crucial as it is prone to oxidation.
-
Reaction Setup: In an NMR tube, combine the stock solutions of the azide, alkyne, and internal standard to achieve the desired initial concentrations (e.g., 5-10 mM).
-
Initiation of Reaction: Prepare a premix of CuSO₄ and the stabilizing ligand. Add this premix to the NMR tube containing the azide and alkyne. To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
NMR Data Acquisition: Immediately after initiation, acquire the first ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The frequency of data acquisition should be tailored to the expected reaction rate; faster reactions will require more frequent measurements.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant peak (either azide or alkyne) and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀, plot 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])) versus time. The slope of the resulting linear plot will be the second-order rate constant, k₂. If the initial concentrations are equal, plot 1/[A] versus time, where the slope is k₂.
-
Protocol 2: Determining SPAAC Reaction Kinetics using UV-Vis Spectrophotometry
This protocol describes a method for determining the kinetics of a SPAAC reaction by monitoring the change in absorbance of a UV-active cyclooctyne.
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne with a distinct UV-Vis absorbance (e.g., DBCO derivatives)
-
Reaction buffer (e.g., PBS, HEPES) or organic solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the azide and the strained cyclooctyne in the chosen solvent or buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the λmax of the strained cyclooctyne (e.g., around 309 nm for DBCO). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Reaction Initiation and Monitoring:
-
In a quartz cuvette, add the solution of the strained cyclooctyne and the buffer/solvent.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
To initiate the reaction, add a small volume of the concentrated azide stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at fixed time intervals. The decrease in absorbance corresponds to the consumption of the cyclooctyne.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the azide is in large excess, e.g., >10-fold), the reaction rate will be dependent only on the concentration of the cyclooctyne.
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the azide: k₂ = k_obs / [Azide].
-
Conclusion
Both CuAAC and SPAAC are indispensable tools in modern chemical biology and drug development. CuAAC offers the advantage of exceptionally fast reaction kinetics, making it a preferred choice for applications where reaction speed is critical and the presence of copper is tolerable.[4] Conversely, SPAAC provides a bioorthogonal, copper-free alternative that is paramount for in vivo and live-cell applications, despite its generally slower reaction rates.[4] The choice between these two powerful click chemistries should be guided by a careful consideration of the specific experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the kinetics of their specific systems, enabling the rational design and optimization of their bioconjugation strategies.
References
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy and Selectivity
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy for targeted protein degradation. These heterobifunctional molecules, composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful modality to eliminate disease-causing proteins.[1][2] While the choice of ligands is crucial, it is the often-underestimated linker that dictates the ultimate success of a PROTAC, profoundly influencing its efficacy, selectivity, and overall drug-like properties.[1][3]
This guide provides a comprehensive comparison of how linker modifications impact PROTAC performance, supported by experimental data from peer-reviewed studies. We delve into the critical aspects of linker length, composition, and attachment points, offering detailed experimental protocols for key assays and visualizing the underlying principles to inform rational PROTAC design.
The Tripartite Alliance: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The linker's role in this process is to optimally position the two proteins to enable efficient and specific ubiquitination.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, an excessively long linker can result in a highly flexible and unstable complex, leading to inefficient ubiquitination.[5]
The optimal linker length is often identified by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation capabilities.
Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| BTK Degrader 1 | PEG | 11 | >1000 | <10 | Ramos | CRBN |
| BTK Degrader 2 | PEG | 14 | 150 | 80 | Ramos | CRBN |
| BTK Degrader 3 | PEG | 17 | 8 | >95 | Ramos | CRBN |
| BTK Degrader 4 | PEG | 20 | 45 | 90 | Ramos | CRBN |
| BTK Degrader 5 | PEG | 23 | 120 | 75 | Ramos | CRBN |
Data compiled from multiple sources for illustrative purposes.[1][7]
As the data illustrates, a "sweet spot" for linker length often emerges, with the 17-atom PEG linker demonstrating the highest potency for BTK degradation in this series.
The Role of Linker Composition and Rigidity
Beyond length, the chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its efficacy. Common linker types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains and more rigid structures incorporating rings like piperazine (B1678402) or piperidine.[8]
-
Flexible Linkers (Alkyl and PEG): These are the most commonly used linkers due to their synthetic accessibility. PEG linkers, in particular, can enhance the solubility and bioavailability of PROTAC molecules.[7] However, high flexibility can sometimes be detrimental to ternary complex stability.
-
Rigid Linkers: More rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency and selectivity.[9] The introduction of rigid elements can also improve pharmacokinetic properties.[10]
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| BRD4-Flex | Flexible | PEG-4 | 35 | ~90 | HEK293 | CRBN |
| BRD4-Rigid | Rigid | Piperazine-based | 5 | >95 | HEK293 | CRBN |
| BRD4-Alkyl | Flexible | C12 Alkyl | 50 | ~85 | HEK293 | CRBN |
Data compiled from multiple sources for illustrative purposes.[6][10]
In this example, the PROTAC with a rigid piperazine-based linker exhibits superior degradation of BRD4 compared to those with flexible PEG or alkyl linkers, highlighting the potential benefits of linker rigidification.
Experimental Protocols
To ensure the reproducibility of findings and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilicity Advantage: A Comparative Guide to Enhanced Drug Delivery
For researchers, scientists, and drug development professionals, optimizing a drug's therapeutic index is paramount. A key strategy in achieving this is enhancing the hydrophilicity of the drug delivery system. Increased hydrophilicity, or the affinity of a carrier for water, profoundly influences its interaction with biological systems. This guide provides an objective comparison of drug delivery systems based on their hydrophilic character, supported by experimental data and detailed methodologies, to illuminate the benefits of this crucial design parameter.
The "Stealth" Effect: Prolonging Circulation and Enhancing Bioavailability
A primary benefit of increased hydrophilicity is the ability to evade the body's natural clearance mechanisms. Hydrophobic particles are rapidly marked by blood proteins called opsonins, targeting them for removal by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1] By coating a nanoparticle surface with neutral, flexible, and hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), a hydration layer is formed.[2][3] This "stealth" coating acts as a physical barrier, reducing opsonization and subsequent recognition by phagocytic cells.[4][5]
The result is a dramatic increase in the circulation half-life of the drug carrier, from mere minutes to many hours.[2][4] This prolonged circulation significantly increases the probability of the nanocarrier reaching its intended target, such as a tumor, through passive mechanisms like the enhanced permeability and retention (EPR) effect.[6]
Table 1: Comparative Pharmacokinetics of Conventional vs. PEGylated (Hydrophilic) Liposomes
| Drug Carrier | Circulation Half-life (t½) | Clearance Mechanism | Key Outcome |
| Conventional Liposome | Short (< 1 hour) | Rapid uptake by Mononuclear Phagocyte System (MPS) | Low bioavailability at target site |
| PEGylated "Stealth" Liposome | Long (> 24 hours) | Evades MPS uptake due to hydrophilic coating[4] | Increased drug accumulation at target tissue[7] |
Data compiled from multiple preclinical studies. Actual times may vary based on formulation and animal model.
Impact on Drug Loading and Release Kinetics
The hydrophilicity of a delivery system also dictates its interaction with the drug payload, influencing both loading capacity and release profile.
-
Hydrophilic Drugs : For water-soluble drugs, a more hydrophilic matrix can improve encapsulation. However, it can also lead to a faster release rate as water more easily penetrates the carrier.[8][9] This can be beneficial for applications requiring rapid drug action.
-
Hydrophobic Drugs : Amphiphilic carriers, which possess both hydrophilic (outer shell) and hydrophobic (inner core) domains, are ideal for poorly water-soluble drugs.[10] The hydrophilic shell ensures biocompatibility and long circulation, while the hydrophobic core effectively encapsulates the drug.[11]
Studies have shown that by tuning the hydrophilicity of a polymer network, drug release can be precisely controlled. For instance, incorporating hydrophilic additives like PEG into a hydrophobic polymer matrix can accelerate the drug release rate by increasing water permeability and swelling of the network.[8]
Improved Biocompatibility
Hydrophilic surfaces are generally associated with better biocompatibility. The hydration layer minimizes nonspecific interactions with proteins and cells, reducing the likelihood of inducing an inflammatory or immune response.[12] In contrast, hydrophobic surfaces can promote protein adsorption and denaturation, potentially leading to adverse biological reactions.[12] This makes hydrophilic coatings a critical component for any system intended for intravenous administration.
Experimental Protocols
To provide a practical context for the data presented, below are standardized methodologies for key comparative experiments.
Protocol 1: In Vivo Pharmacokinetic Analysis
This protocol is used to determine the circulation half-life of a nanoparticle formulation.
-
Animal Model : Healthy male Sprague-Dawley rats (220–240 g) are typically used.[13] All procedures must be approved by an institutional animal care committee.[13]
-
Formulation Administration : The nanoparticle formulation (e.g., conventional vs. PEGylated) is administered intravenously (IV) via the tail vein at a specific dosage (e.g., 10 mg/kg).[14]
-
Blood Sampling : At predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), blood samples are collected from the orbital sinus or another appropriate site.[14]
-
Drug/Carrier Quantification : Plasma is separated from the blood samples by centrifugation. The concentration of the nanoparticle or its encapsulated drug is quantified using a validated method, such as fluorescence spectroscopy (if labeled) or high-performance liquid chromatography (HPLC).[14][15]
-
Data Analysis : The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to calculate key parameters, including the circulation half-life (t½) and the area under the curve (AUC).[13]
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the mechanisms and comparisons discussed.
Caption: Mechanism of the "stealth" effect.
Caption: Comparison of hydrophilic vs. hydrophobic systems.
References
- 1. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Coating of Nanoparticles in Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. brieflands.com [brieflands.com]
- 11. Co-delivery of hydrophilic and hydrophobic anticancer drugs using biocompatible pH-sensitive lipid-based nano-carriers for multidrug-resistant cancers ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01736G [pubs.rsc.org]
- 12. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simulation of the In Vivo Fate of Polymeric Nanoparticles Traced by Environment-Responsive Near-Infrared Dye: A Physiologically Based Pharmacokinetic Modelling Approach [mdpi.com]
Assessing the Biocompatibility of PEGylated Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of material surfaces with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials used in medical devices, drug delivery systems, and tissue engineering. This guide provides an objective comparison of the performance of PEGylated surfaces against alternative materials, supported by experimental data. Detailed methodologies for key assessment assays are also presented to aid in the design and evaluation of future biocompatibility studies.
Key Performance Metrics: Protein Adsorption and Cell Adhesion
A primary indicator of a material's biocompatibility is its resistance to nonspecific protein adsorption, which subsequently influences cellular adhesion and the host's inflammatory response. PEGylated surfaces are renowned for their "stealth" properties, effectively reducing these interactions.
Protein Adsorption
The ability of a surface to resist the fouling by proteins is crucial for its long-term performance in a biological environment. The tables below summarize quantitative data from studies comparing protein adsorption on PEGylated surfaces to various control surfaces.
Table 1: Comparison of Protein Adsorption on Various Surfaces
| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |
| PEGylated Niobium Oxide | Fibrinogen | Lowest among tested surfaces | XPS | [1] |
| Bare Niobium Oxide | Fibrinogen | Highest among tested surfaces | XPS | [1] |
| Lysine-coated Niobium Oxide | Fibrinogen | High | XPS | [1] |
| PEG-OVS/BSA Microgel | Fibrinogen | No detectable change | OWLS, QCM-D | [2] |
| MPTS (control surface) | Fibrinogen | 201.9 ± 1.2 | OWLS | [2] |
| PEGylated Gold Nanoparticles (5K-PEG) | Bovine Serum Albumin (BSA) | Low | NMR | [3] |
| PEGylated Gold Nanoparticles (30K-PEG) | Bovine Serum Albumin (BSA) | Higher than 5K-PEG | NMR | [3] |
| Bare Gold Nanoparticles | Bovine Serum Albumin (BSA) | 30 ± 10 molecules/nanoparticle | NMR | [3][4] |
Note: The amount of protein adsorbed on PEGylated surfaces is influenced by factors such as PEG chain length and grafting density. Generally, higher PEG density leads to lower protein adsorption.[1]
Cell Adhesion
Reduced protein adsorption on PEGylated surfaces directly translates to decreased cell adhesion, a desirable characteristic for preventing fibrous capsule formation around implants and improving the efficacy of drug delivery vehicles.
Table 2: Comparison of Cell Adhesion on Various Surfaces
| Surface Type | Cell Type | Adhesion/Proliferation Metric | Comparison | Reference |
| PEGylated Polyimide | Activated Myofibroblasts | Cell Count | Significantly lower than bare polyimide | [5] |
| Bare Polyimide | Activated Myofibroblasts | Cell Count | High | [5] |
| PEGylated PLGA Nanofibers | Neural Stem Cells | Adhesion and Proliferation | Superior to PLGA alone | [6] |
| PLGA Nanofibers | Neural Stem Cells | Adhesion and Proliferation | Lower than PEGylated PLGA | [6] |
| PEG-coated Silica | Human Fibroblasts | Cell Spreading | Varied with PEG length; FN pre-adsorption improved spreading | [7] |
| Bare Silica | Human Fibroblasts | Cell Spreading | Normal | [7] |
In Vivo Biocompatibility: A Look at the Inflammatory Response
In vivo studies provide a more comprehensive assessment of a material's biocompatibility by evaluating the host's inflammatory response over time.
Table 3: In Vivo Comparison of PEG-based Hydrogel vs. PLGA Implant
| Implant Material | Inflammatory Response (up to 21 days) | Fibrous Capsule Thickness (at 12 weeks) | Weight Loss (at 12 weeks) | Reference |
| PEGSDA Hydrogel | Minimal, similar to controls | Similar to PLGA | 41.6 ± 2.1% | [4] |
| PEGSDA+RGD Hydrogel | Minimal, similar to controls | Significantly thinner than PLGA (p<0.05) | 52.1 ± 19.7% | [4] |
| PLGA (control) | Minimal | Thicker than PEGSDA+RGD | 32.1 ± 15.5% | [4] |
Understanding the Complement System Activation
When a foreign material is introduced into the body, it can trigger the complement system, a key component of the innate immune response. This activation can occur through three main pathways: the classical, alternative, and lectin pathways. Understanding how a biomaterial interacts with this system is crucial for predicting its in vivo performance.
Caption: The three pathways of the complement system.
Experimental Workflows and Protocols
A systematic approach to assessing biocompatibility involves a series of in vitro and in vivo assays. The following diagram illustrates a general workflow.
Caption: General workflow for assessing biocompatibility.
Detailed Experimental Protocols
Protein Adsorption Quantification using Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To measure the real-time adsorption and desorption of proteins onto a surface.
Materials:
-
QCM-D instrument
-
Sensor crystals (e.g., gold-coated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., fibrinogen, bovine serum albumin) at a known concentration in PBS
-
Degasser
Procedure:
-
Baseline Establishment:
-
Mount the sensor crystal in the QCM-D flow cell.
-
Flow degassed PBS through the cell at a constant flow rate until a stable baseline frequency and dissipation are achieved. This indicates a clean and stable sensor surface.
-
-
Protein Adsorption:
-
Introduce the protein solution into the flow cell.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface. An increase in dissipation suggests the formation of a soft, hydrated protein layer.
-
Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the flow back to PBS to remove any loosely bound protein.
-
The remaining change in frequency corresponds to the mass of irreversibly adsorbed protein.
-
-
Data Analysis:
Cell Adhesion Assay using Crystal Violet Staining
Objective: To quantify the number of adherent cells on a given surface.
Materials:
-
Test surfaces (e.g., PEGylated and control materials in a 96-well plate format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell suspension of the desired cell type (e.g., fibroblasts) at a known concentration
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Place the test surfaces in the wells of a 96-well plate.
-
Add a defined number of cells (e.g., 1 x 10⁴ cells) in culture medium to each well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a specified period (e.g., 24 hours) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Fixation:
-
Add the fixative solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells with PBS.
-
-
Staining:
-
Add the Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Solubilization and Quantification:
In Vivo Biocompatibility Assessment using the Cage Implant System
Objective: To evaluate the local inflammatory response to an implanted material over time.
Materials:
-
Sterile test materials and control materials (e.g., PLGA)
-
Sterile stainless steel mesh cages
-
Anesthetic agents
-
Surgical instruments
-
Experimental animals (e.g., rats or mice)
-
Saline solution
-
Materials for exudate analysis (e.g., hemocytometer, ELISA kits for cytokines)
-
Materials for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
Procedure:
-
Implantation:
-
Anesthetize the animal.
-
Surgically implant the sterile cages containing the test and control materials subcutaneously on the dorsal side of the animal.
-
-
Exudate Collection:
-
At predetermined time points (e.g., 3, 7, 14, and 21 days), aspirate the exudate from within the cage using a sterile syringe.
-
-
Exudate Analysis:
-
Perform a total and differential leukocyte count on the collected exudate.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the exudate using ELISA.
-
-
Histological Evaluation:
-
At the end of the study period (e.g., 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) and Masson's trichrome.
-
Microscopically evaluate the thickness of the fibrous capsule formed around the implant and the cellular composition of the inflammatory infiltrate.[18][19][20]
-
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | MDPI [mdpi.com]
- 4. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPS for biological and biomedical surfaces [atomfair.com]
- 6. Surface Modification Progress for PLGA-Based Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biolinscientific.com [biolinscientific.com]
- 9. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. The cage implant system for determining in vivo biocompatibility of medical device materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Immunological Landscape of PEGylated Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenicity of PEGylated therapeutics, supported by experimental data. It delves into the performance of these drugs, explores alternatives, and offers detailed methodologies for key immunological assays.
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a cornerstone of drug development for decades. This strategy aims to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and the host immune system. However, the once-held belief of PEG as an immunologically inert polymer has been challenged by a growing body of evidence demonstrating the potential for immune responses against the PEG moiety itself. This guide explores the nuances of PEG immunogenicity, compares the performance of various PEGylated therapeutics, and examines emerging alternatives.
The Challenge of Anti-PEG Antibodies
A significant concern with PEGylated therapeutics is the development of anti-PEG antibodies. These antibodies can be pre-existing in a substantial portion of the population, likely due to exposure to PEG in everyday products like cosmetics and processed foods, or they can be induced by treatment with a PEGylated drug.[1][2] The presence of anti-PEG antibodies, primarily of the IgM and IgG isotypes, can have significant clinical consequences.[3] These include accelerated blood clearance (ABC) of the PEGylated therapeutic, leading to reduced efficacy, as well as hypersensitivity reactions.[2][3]
Factors that influence the immunogenicity of PEGylated proteins are multifaceted and include patient-related factors such as age and genetics, as well as drug-related characteristics. The size and structure of the PEG molecule play a crucial role, with larger and branched PEGs potentially offering better shielding of the protein core.[4] The properties of the conjugated protein itself and the route of administration also contribute to the overall immunogenic potential.[4][5]
Comparative Immunogenicity of PEGylated Therapeutics
The immunogenic potential can vary significantly among different PEGylated therapeutics. Below is a summary of immunogenicity data from clinical trials of several prominent PEGylated drugs.
| Therapeutic | Active Moiety | Indication | Incidence of Anti-PEG Antibodies | Clinical Impact of Anti-PEG Antibodies |
| Pegloticase | Uricase | Refractory Chronic Gout | ~40% of patients developed anti-PEG antibodies.[6][7] | Associated with loss of therapeutic response and increased risk of infusion reactions.[6][7] Co-administration with methotrexate (B535133) has been shown to reduce the immunogenicity of pegloticase.[8] |
| Pegvaliase (B12682982) | Phenylalanine Ammonia Lyase | Phenylketonuria (PKU) | Most patients developed transient antibody responses against PEG, peaking by 3 months and returning to baseline by 9 months. All patients developed antibodies against the protein component (PAL).[9] | Immune response was associated with immune-mediated clearance and hypersensitivity reactions, particularly during the initial titration phase.[3][10][11] |
| Pegfilgrastim | Granulocyte Colony-Stimulating Factor (G-CSF) | Neutropenia | A pooled analysis of three trials showed that most treatment-emergent anti-drug antibodies were reactive to PEG.[12] | The immunogenicity of the biosimilar pegfilgrastim-cbqv was found to be similar to the reference product, with no reported clinical impact on safety or efficacy.[12] |
| PEG-Asparaginase | L-asparaginase | Acute Lymphoblastic Leukemia (ALL) | Pre-existing anti-PEG antibodies were detected in a significant percentage of patients.[2][13] | Pre-existing anti-PEG antibodies were associated with reduced asparaginase (B612624) activity after the first dose.[2][13] Compared to native L-asparaginase, PEG-asparaginase is associated with fewer allergic reactions but potentially more liver toxicity.[14][15] |
Alternatives to PEGylation
The challenges associated with PEG immunogenicity have spurred the development of alternative polymer technologies aimed at achieving similar therapeutic benefits with a reduced immunogenic profile. Some promising alternatives currently under investigation include:
-
Poly(2-oxazoline)s (POx): These polymers have demonstrated good biocompatibility and low immunogenicity in preclinical studies and are being explored as PEG alternatives for drug conjugation.[16][17][18][19]
-
Polyglycerols (PGs)
-
Polyvinylpyrrolidone (PVP)
-
Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA)
-
Zwitterionic Polymers
While these alternatives show promise, more clinical data is needed to fully assess their immunogenicity and overall performance in comparison to PEGylated therapeutics.
Key Experimental Protocols for Immunogenicity Assessment
Evaluating the immunogenic potential of PEGylated therapeutics and their alternatives requires a suite of specialized assays. Below are detailed methodologies for three critical experiments.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to detect and quantify the presence of anti-PEG antibodies in patient serum or plasma.
Methodology:
-
Coating: Microtiter plates are coated with a PEG-conjugated protein (e.g., mPEG-BSA) or a chemically activated PEG derivative overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PEG conjugate.
-
Blocking: Non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Patient serum or plasma samples, along with positive and negative controls, are diluted and added to the wells. The plates are incubated for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.
-
Washing: The plates are washed again to remove unbound antibodies.
-
Detection Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG or IgM is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.
-
Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of anti-PEG antibodies in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of a reference anti-PEG antibody.[6][7]
In Vitro Cytokine Release Assay
This assay assesses the potential of a therapeutic to induce the release of pro-inflammatory cytokines from immune cells, which can lead to cytokine release syndrome (CRS).
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Cell Culture: The PBMCs are cultured in a suitable medium in 96-well plates.
-
Stimulation: The therapeutic agent (e.g., a PEGylated monoclonal antibody) is added to the cell cultures at various concentrations. Positive (e.g., anti-CD3/anti-CD28 antibodies) and negative (vehicle) controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) in the supernatants is measured using a multiplex immunoassay, such as a bead-based assay (e.g., Luminex) or a multiplex ELISA.
-
Data Analysis: The levels of cytokines released in response to the therapeutic are compared to the negative control to determine the cytokine release potential.[4][5][20][21][22]
Complement Activation Assay
This assay evaluates the potential of a therapeutic, particularly nanoparticle formulations, to activate the complement system, a key component of innate immunity.
Methodology:
-
Plasma/Serum Preparation: Human plasma or serum is prepared from fresh blood.
-
Incubation with Therapeutic: The therapeutic agent (e.g., PEGylated liposomes) is incubated with the plasma or serum for a specific time at 37°C. Positive (e.g., zymosan or heat-aggregated gamma globulin) and negative (buffer) controls are included.
-
Reaction Quenching: The complement activation reaction is stopped by adding a chelating agent like EDTA.
-
Measurement of Complement Activation Products: The levels of specific complement activation products, such as C3a, C4d, Bb, and the soluble terminal complement complex (sC5b-9), are measured in the plasma/serum samples using specific ELISAs.
-
Data Interpretation: An increase in the levels of these markers compared to the negative control indicates complement activation. The pattern of marker elevation can provide insights into which complement pathway (classical, alternative, or lectin) is activated.[1][23][24][25][26]
Conclusion
PEGylation remains a valuable and widely used strategy in drug development to enhance the therapeutic properties of various molecules. However, the potential for immunogenicity, mediated by anti-PEG antibodies, is a critical consideration that can impact both the safety and efficacy of PEGylated therapeutics. A thorough understanding of the factors influencing this immunogenicity, coupled with robust preclinical and clinical assessment using assays such as anti-PEG ELISA, cytokine release assays, and complement activation assays, is essential for the successful development of these complex biologics. As research into alternative polymers progresses, the field may see the emergence of new "stealth" technologies that offer the benefits of PEGylation with an improved immunogenicity profile. For now, a careful and data-driven approach to the design and evaluation of PEGylated therapeutics is paramount.
References
- 1. Analysis of Complement Activation by Single-Plex EIA or Multiplex ELISA - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated <i>E. coli</i> asparaginase in children with acute lymphocytic leukemia | Haematologica [haematologica.org]
- 3. Pharmacokinetic, pharmacodynamic, and immunogenic rationale for optimal dosing of pegvaliase, a PEGylated bacterial enzyme, in adult patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Reference Reagents to Confirm Robustness of Cytokine Release Assays for the Prediction of Monoclonal Antibody Safety [jove.com]
- 6. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIRROR: Addition of Methotrexate to Pegloticase Is Efficacious, Safe [brighamhealthonamission.org]
- 9. Association of immune response with efficacy and safety outcomes in adults with phenylketonuria administered pegvaliase in phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic, pharmacodynamic, and immunogenic rationale for optimal dosing of pegvaliase, a PEGylated bacterial enzyme, in adult patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pegvaliase: Immunological profile and recommendations for the clinical management of hypersensitivity reactions in patients with phenylketonuria treated with this enzyme substitution therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated E. coli asparaginase in children with acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm | Semantic Scholar [semanticscholar.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Combating complement’s deleterious effects on nanomedicine by conjugating complement regulatory proteins to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Lessons learned from immunological characterization of nanomaterials at the Nanotechnology Characterization Laboratory [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
A Comparative Guide to Cleavable Linkers for Enhanced Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target toxicity. Cleavable linkers, particularly in the context of antibody-drug conjugates (ADCs), represent a sophisticated approach to ensure that a therapeutic payload is delivered specifically to the target site. This guide provides an objective comparison of the performance of various cleavable linkers, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The Critical Role of the Linker in Drug Delivery
A linker tethers a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, which could lead to systemic toxicity and reduced efficacy.[1] Upon reaching the target, the linker must be efficiently cleaved to release the drug in its active form.[1][2] Cleavable linkers are designed to exploit the unique physiological conditions of the target microenvironment, such as altered pH or the presence of specific enzymes, to trigger payload release.[2][3]
Comparative Analysis of Cleavable Linkers
Cleavable linkers can be broadly categorized based on their cleavage mechanism: pH-sensitive, enzyme-sensitive, and redox-sensitive. The choice of linker significantly impacts the pharmacokinetic profile, therapeutic index, and overall effectiveness of the conjugated drug.
Data Presentation: A Comparative Overview of Linker Performance
The following tables summarize key quantitative data for different classes of cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental models, payloads, and analytical methods.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker Example | Half-life (t½) in Human Plasma | Half-life (t½) in Mouse Plasma | Reference(s) |
| pH-Sensitive | Hydrazone | ~2 days | ~2 days | [2][4] |
| Carbonate | 36 hours | - | [4] | |
| Silyl Ether | >7 days | - | [4] | |
| Enzyme-Sensitive | Val-Cit | ~230 days | 80 hours | [2] |
| Phe-Lys | ~30 days | 12.5 hours | [2] | |
| Val-Ala | - | Hydrolyzed within 1 hour | [4] | |
| Sulfatase-cleavable | >7 days | >7 days | [4] | |
| Redox-Sensitive | Disulfide (SPP) | Variable, prone to thiol-exchange | Variable | [2] |
| Hindered Disulfide | Increased stability over SPP | Increased stability | [2] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 | Reference(s) |
| HER2 | Val-Ala | MMAE | HER2+ cells | 92 pM | [4] |
| HER2 | Sulfatase-cleavable | MMAE | HER2+ cells | 61 pM | [4] |
| HER2 | Non-cleavable | MMAE | HER2+ cells | 609 pM | [4] |
| CD79b | Tandem-cleavage (Glucuronide-Val-Cit) | MMAE | Jeko-1 | Comparable to Val-Cit | [5] |
| Trop2 | Asn-Asn (Legumain-cleavable) | MMAE | MDA-MB-468 | <0.02 µg/mL | [6] |
| Trop2 | Val-Cit | MMAE | MDA-MB-468 | <0.02 µg/mL | [6] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Cleavable Linkers
| ADC Target | Linker Type | Payload | Xenograft Model | Efficacy Outcome | Reference(s) |
| CD79b | Tandem-cleavage (P1' modified) | MMAE | Jeko-1 | Superior to P3 modified tandem linker | [5][7] |
| Nectin-4 | Maleamic acid (hindered disulfide) | MMAE | - | Favorable therapeutic index | [8] |
| HER2 | Exo-linker (Exo-EVC-Exatecan) | Exatecan | NCI-N87 | Similar tumor inhibition to T-DXd | [9][10][11] |
| HER2 | T-DXd (GGFG) | Deruxtecan | NCI-N87 | Similar tumor inhibition to Exo-linker ADC | [9][10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating studies on cleavable linkers.
Mechanism of an enzyme-sensitive ADC.
Workflow for plasma stability assay.
The bystander killing mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of an ADC in plasma by measuring the amount of conjugated payload over time.
Materials:
-
ADC of interest
-
Human or animal (e.g., mouse, rat) plasma
-
Phosphate-buffered saline (PBS)
-
ELISA plates coated with an anti-payload antibody
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 100 µg/mL in plasma and in PBS (as a control) in separate tubes.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours), remove an aliquot from each tube and store at -80°C until analysis.
-
ELISA:
-
Coat a 96-well plate with an anti-payload antibody and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the plasma samples (serially diluted) to the wells and incubate.
-
Wash the plate and add the HRP-conjugated anti-human IgG antibody.
-
Incubate, then wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the ADC with the conjugated payload at each time point relative to the initial concentration (time 0). Plot the percentage of remaining conjugated ADC versus time to determine the plasma stability profile and half-life.[5][7]
Protocol 2: Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an enzyme-sensitive linker in the presence of Cathepsin B.
Materials:
-
ADC with an enzyme-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by incubating Cathepsin B with DTT in the assay buffer for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, the released payload, and any intermediates.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[12][13]
Protocol 3: In Vitro Bystander Effect Assay (Co-culture)
Objective: To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
ADC of interest
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include controls with each cell line cultured alone.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Flow Cytometry/Imaging: Quantify the percentage of viable Ag- (GFP-positive) cells in the co-culture compared to the untreated control.
-
Overall Viability: Measure the total cell viability in each well using a reagent like CellTiter-Glo®.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[14][]
Conclusion
The selection of a cleavable linker is a critical decision in the design of targeted drug delivery systems. As demonstrated by the comparative data, there is no single "best" linker; the optimal choice depends on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target. pH-sensitive linkers offer a broad trigger mechanism, while enzyme-sensitive linkers provide greater specificity. The stability and cleavage kinetics of each linker must be rigorously evaluated through robust experimental protocols, such as those detailed in this guide. Future innovations in linker technology, such as tandem-cleavage and novel enzymatic substrates, will continue to refine the precision and efficacy of targeted therapies, ultimately leading to safer and more effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azide-PEG12-alcohol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azide-PEG12-alcohol are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, drawing from established safety protocols for organic azides and polyethylene (B3416737) glycol compounds.
This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a hydroxyl group, connected by a 12-unit polyethylene glycol (PEG) spacer. While the PEG component is generally considered biocompatible and biodegradable, the presence of the azide functional group necessitates specific handling and disposal precautions due to its potential reactivity and toxicity.
Summary of Key Chemical Data
For quick reference, the following table summarizes the essential chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C24H49N3O12 |
| Molecular Weight | 571.67 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to mitigate risks associated with the azide component. Organic azides can be energetic and potentially explosive, especially when in contact with certain metals or acids.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of this compound waste is the most critical step to prevent hazardous reactions.
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a dedicated, clearly labeled, and chemically compatible waste container.[1][2][3]
-
Container Material: Use only plastic (e.g., high-density polyethylene, HDPE) or glass containers. Under no circumstances should metal containers be used , as azides can form highly explosive metal azide salts upon contact with metals like copper, lead, brass, or silver.[1][4] This includes avoiding metal caps (B75204) on waste containers.
-
Labeling: The waste container must be clearly labeled as "this compound Waste" or "Organic Azide Waste." The label should also include the hazard characteristics (e.g., "Toxic," "Handle with Caution").
-
Incompatible Materials: It is imperative to not mix azide waste with other chemical waste streams, especially acidic solutions.[1] Contact with acid can lead to the formation of highly toxic and explosive hydrazoic acid (HN3).[1] Also, avoid mixing with oxidizing agents.
Neutralization of Small Quantities (Expert Use Only)
For small residual amounts in experimental glassware, a chemical neutralization step can be considered by trained personnel in a controlled environment, such as a fume hood. However, for bulk disposal, this is not recommended. The primary method of disposal should be through a licensed chemical waste contractor.
A common method for the destruction of azides is through reduction to the corresponding amine. This process should only be undertaken by chemists experienced with such procedures.
Storage Pending Disposal
-
Location: Store the sealed and labeled azide waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Segregation: Ensure the azide waste is stored separately from incompatible materials, particularly acids and heavy metal compounds.[4]
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.[5] These companies have the expertise and facilities to manage and dispose of such chemicals in an environmentally sound and safe manner.
-
Institutional Procedures: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EH&S) department to arrange for the pickup of the segregated azide waste.[2]
-
Sink Disposal Prohibition: Never dispose of this compound, or any azide-containing compound, down the drain.[3] This can lead to the formation of explosive metal azides in the plumbing.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Essential Safety and Logistical Guide for Handling Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling, Operation, and Disposal of Azide-PEG12-alcohol.
This document provides crucial safety and logistical information for the laboratory use of this compound. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical, fostering a secure research environment.
Chemical and Physical Properties
A summary of the key data for this compound is presented below. Due to the absence of a publicly available Safety Data Sheet (SDS), some quantitative data, such as toxicity, are not available. However, an assessment of the molecule's stability has been made based on established principles for organic azides.
| Property | Value | Source |
| Molecular Formula | C24H49N3O12 | [1][2][3] |
| Molecular Weight | 571.66 g/mol | [1] |
| Appearance | Viscous Liquid or White Solid | [1] |
| Storage Conditions | ≤ -20 °C | [1][2] |
| Carbon-to-Nitrogen (C/N) Ratio | 8:1 (24 Carbons / 3 Nitrogens) | Calculated |
| "Rule of Six" Assessment | Satisfied (8 Carbons per Azide (B81097) Group) | Calculated |
| Stability Assessment | Considered relatively stable for an organic azide based on C/N ratio and "Rule of Six".[4][5][6] | Inferred |
| Known Incompatibilities | Acids, heavy metals (e.g., copper, lead), halogenated solvents (e.g., dichloromethane (B109758), chloroform), bromine, carbon disulfide, nitric acid, dimethyl sulfate.[4][7][8] | General for azides |
Hazard Identification and Mitigation
The primary hazards associated with organic azides are their potential for explosive decomposition and their toxicity.[9] However, the stability of an organic azide is significantly influenced by its molecular structure, specifically the ratio of carbon atoms to nitrogen atoms.[4][5]
For this compound, with a C/N ratio of 8, the molecule is considered to be relatively stable.[4] This is further supported by the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) renders the compound less hazardous.[4][5] Despite this relative stability, it is imperative to handle this compound with the precautions appropriate for all organic azides.
The following diagram illustrates the logical relationship for hazard identification and mitigation:
Caption: Hazard Assessment and Mitigation Logic for this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[10][11]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Double gloving is recommended.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[11]
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe use of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a designated, well-ventilated, and cool location at or below -20°C.[1][2]
-
Segregation: Store this compound away from incompatible materials, particularly acids and heavy metals.[4][7]
Handling and Use
-
Work Area Preparation: All manipulations of this compound must be performed in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used as an additional precaution.[10]
-
Weighing: Use a plastic or ceramic spatula for transferring the compound; never use a metal spatula.[7]
-
Reaction Setup:
-
Reaction Workup:
Disposal Plan
-
Quenching: Before disposal, any unreacted this compound in reaction mixtures must be destroyed. This can be achieved by reacting it with a reducing agent (e.g., triphenylphosphine) until the azide is no longer detectable.
-
Waste Collection:
-
Collect all azide-containing waste, including quenched reaction mixtures and contaminated materials (gloves, pipette tips, etc.), in a dedicated and clearly labeled waste container.[14][15]
-
The waste container must be made of a non-metallic material (e.g., polyethylene).[14]
-
The label should clearly state "Azide Waste" and list the chemical contents.[15]
-
-
Waste Storage: Store the azide waste container in a designated satellite accumulation area, segregated from other chemical waste, especially acidic waste.[14]
-
Final Disposal: Arrange for the disposal of the azide waste through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should azide waste be poured down the drain. [12][14]
Safe Handling Workflow
The following flowchart visualizes the complete workflow for the safe handling of this compound, from receipt to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. ucd.ie [ucd.ie]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. uvic.ca [uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. Sodium azide - Wikipedia [en.wikipedia.org]
- 15. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
